EHT 1864
Description
inhibits Rac1 signaling; structure in first source
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N2O4S.2ClH/c26-25(27,28)18-4-5-20-21(14-18)29-7-6-24(20)35-13-3-1-2-10-33-23-17-34-19(15-22(23)31)16-30-8-11-32-12-9-30;;/h4-7,14-15,17H,1-3,8-13,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSECOAJFCKFQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=C4C=CC(=CC4=NC=C3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754240-09-0 | |
| Record name | EHT 1864 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754240090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
EHT 1864: An In-depth Technical Guide to its Mechanism of Action as a Rac GTPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho GTPases. Its unique mechanism of action, which involves the displacement of guanine nucleotides from the active site of Rac proteins, positions it as a valuable tool for investigating Rac-mediated signaling pathways and as a potential therapeutic agent in diseases characterized by aberrant Rac activity, such as cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the biochemical and cellular effects of this compound, detailed experimental protocols for its characterization, and a summary of its impact on key signaling cascades.
Core Mechanism of Action: Guanine Nucleotide Displacement
This compound exerts its inhibitory effect through a novel mechanism that distinguishes it from many other GTPase inhibitors. Instead of competing with GTP for binding or preventing the interaction with downstream effectors, this compound directly binds to Rac proteins and promotes the dissociation of both GDP and GTP.[1][2] This action effectively locks Rac in an inert, nucleotide-free state, preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) and its subsequent interaction with downstream effector proteins.[1][3]
Biochemical analyses have demonstrated that this compound binds with high affinity to several Rac isoforms.[1][4] This binding promotes the loss of the bound guanine nucleotide, thereby inhibiting both nucleotide association and GEF-stimulated nucleotide exchange.[1][2] The result is a Rac protein that is unable to cycle to its active, GTP-bound conformation, leading to the inhibition of downstream signaling pathways.[1]
Quantitative Data: Binding Affinities
This compound exhibits high-affinity binding to various members of the Rac family of small GTPases. The dissociation constants (Kd) have been determined for several Rac isoforms, highlighting its potency.
| Rac Isoform | Dissociation Constant (Kd) (nM) |
| Rac1 | 40[2][4][5][6][7] |
| Rac1b | 50[2][4][5][7] |
| Rac2 | 60[2][4][5] |
| Rac3 | 250[4][5][7] |
Key Experimental Protocols
Rac1 Activity Assay (G-LISA)
This protocol provides a method for quantifying active, GTP-bound Rac1 in cell lysates.
-
Principle: A Rac-GTP-specific binding protein is coated onto a 96-well plate. Cell lysates are added, and active Rac1 binds to the plate. The bound Rac1 is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
-
Protocol:
-
Cell Lysis:
-
Culture INS-1 832/13 cells overnight in RPMI media with 2.5 mM glucose and 2.5% fetal bovine serum.
-
Pre-incubate cells with 10 µM this compound for 1 hour.
-
Stimulate cells with low (2.5 mM) or high (20 mM) glucose for 20 minutes at 37°C.
-
Lyse cells in the provided lysis buffer from a commercial G-LISA kit.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the G-LISA kit. This typically involves adding the cell lysate to the coated plate, incubating, washing, adding the primary antibody, washing, adding the secondary antibody, and finally adding the detection reagent.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Express the data as fold increase in Rac1 activation over the control condition.
-
-
GST-PAK-RBD Pulldown Assay
This assay is used to specifically pull down the active, GTP-bound form of Rac1 from cell lysates.
-
Principle: The p21-activated kinase (PAK) binding domain (PBD), which specifically binds to GTP-bound Rac1, is expressed as a glutathione S-transferase (GST) fusion protein. This GST-PBD is incubated with cell lysates, and the complex of GST-PBD and active Rac1 is then captured on glutathione-sepharose beads. The pulled-down proteins are then analyzed by Western blotting.
-
Protocol:
-
Cell Lysis:
-
Lyse cells in a buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10 mM MgCl2, 10% glycerol, and 1 mM PMSF.[8]
-
-
Pulldown:
-
Western Blotting:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Guanine Nucleotide Exchange Assay using mant-GDP
This in vitro assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on Rac1 and the inhibitory effect of this compound on this process.
-
Principle: The fluorescent GDP analog, N-Methylanthraniloyl-GDP (mant-GDP), exhibits increased fluorescence upon binding to a GTPase. The exchange of mant-GDP for non-fluorescent GTP in the presence of a GEF results in a decrease in fluorescence, which can be monitored over time.
-
Protocol:
-
Loading Rac1 with mant-GDP:
-
Exchange Reaction:
-
In a fluorometer cuvette, add the mant-GDP-loaded Rac1 to an exchange buffer (e.g., 40 mM Tris pH 7.5, 400 mM NaCl, 20 mM MgCl2, 2 mM DTT, 10% glycerol).[5]
-
Initiate the exchange reaction by adding a GEF (e.g., Tiam1) and an excess of non-fluorescent GTP.
-
To test the effect of this compound, pre-incubate the mant-GDP-loaded Rac1 with the inhibitor before adding the GEF and GTP.
-
-
Data Acquisition:
-
Monitor the decrease in fluorescence over time using a fluorometer with excitation at ~360 nm and emission at ~440 nm.
-
-
Actin Cytoskeleton Staining
This protocol is for visualizing the effects of this compound on the actin cytoskeleton, particularly on the formation of lamellipodia.
-
Principle: Phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye, it allows for the visualization of the actin cytoskeleton by fluorescence microscopy.
-
Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Fix the cells with 3.7-4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Staining:
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
-
Amyloid-β (Aβ) Production Assay (ELISA)
This protocol describes the measurement of Aβ levels in cell culture supernatants or brain homogenates to assess the effect of this compound on amyloid precursor protein (APP) processing.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of Aβ40 and Aβ42. A capture antibody specific for one end of the Aβ peptide is coated on a microplate. The sample is added, followed by a detection antibody that recognizes a different epitope on the Aβ peptide and is conjugated to an enzyme. The addition of a substrate results in a colorimetric reaction that is proportional to the amount of Aβ present.
-
Protocol:
-
Sample Preparation:
-
Cell Culture Supernatants: Collect the media from treated and untreated cells. Centrifuge to remove cellular debris.
-
Brain Homogenates: Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure:
-
Follow the instructions of a commercial Aβ ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow Aβ to bind.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the enzyme substrate.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
-
Signaling Pathways and Cellular Effects
This compound's inhibition of Rac GTPases has profound effects on numerous cellular processes that are dependent on Rac signaling.
Actin Cytoskeleton Dynamics
Rac1 is a master regulator of the actin cytoskeleton, and its inhibition by this compound leads to significant alterations in cell morphology and motility. This compound has been shown to specifically inhibit platelet-derived growth factor (PDGF)-induced lamellipodia formation, a hallmark of Rac1 activity, without affecting RhoA-mediated stress fiber formation or Cdc42-mediated filopodia formation.[1][10] This disruption of the actin cytoskeleton underlies the inhibitory effects of this compound on cell migration and invasion.
Caption: this compound inhibits PDGF-induced lamellipodia formation.
Cell Proliferation and Transformation
Aberrant Rac signaling is a common feature of many cancers, contributing to uncontrolled cell growth and transformation. This compound has been demonstrated to block Rac-dependent growth transformation of cells.[1][2] It effectively reverses cell transformation induced by constitutively active Rac1 mutants and by the Rac GEF Tiam1.[5]
Caption: this compound blocks oncogenic Rac1 signaling.
Neurodegenerative Diseases
In the context of neurodegenerative diseases such as Alzheimer's, Rac1 signaling has been implicated in the processing of amyloid precursor protein (APP). This compound has been shown to reduce the production of neurotoxic amyloid-β (Aβ) peptides (Aβ40 and Aβ42) both in vitro and in vivo.[4][7] This effect is thought to be mediated by the inhibition of γ-secretase-dependent cleavage of APP.[5]
Caption: this compound reduces amyloid-β production.
Conclusion
This compound is a highly specific and potent inhibitor of Rac GTPases with a well-characterized mechanism of action involving guanine nucleotide displacement. Its ability to disrupt Rac-dependent signaling pathways makes it an invaluable research tool for dissecting the complex roles of Rac proteins in cellular physiology and disease. Furthermore, its demonstrated efficacy in preclinical models of cancer and Alzheimer's disease suggests its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their scientific investigations.
References
- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel rapid immunohistochemistry using an alternating current electric field identifies Rac and Cdc42 activation in human colon cancer FFPE tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
EHT 1864: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 1864 is a small molecule inhibitor that has garnered significant interest within the research community for its specific effects on cellular signaling pathways. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize this compound as a tool for investigating cell signaling and as a potential starting point for therapeutic development.
Core Target and Mechanism of Action
The primary cellular targets of this compound are members of the Rac family of small GTPases . This compound exhibits a high affinity for several Rac isoforms, directly binding to them and modulating their function.[1][2]
The mechanism of action of this compound is unique among Rac inhibitors. It binds directly to Rac proteins, promoting the dissociation of bound guanine nucleotides (both GDP and GTP).[3] This action locks the Rac GTPase in an inert and inactive conformation, preventing it from interacting with its downstream effectors.[3] Consequently, this compound effectively blocks Rac-mediated signaling pathways.
Quantitative Data
The binding affinity of this compound for various Rac isoforms has been determined using fluorescence anisotropy. The dissociation constants (Kd) are summarized in the table below.
| Target Protein | Dissociation Constant (Kd) |
| Rac1 | 40 nM[1][2][4][5] |
| Rac1b | 50 nM[1][2][4][5] |
| Rac2 | 60 nM[1][2][4][5] |
| Rac3 | 250 nM[1][5] |
Signaling Pathways
This compound disrupts the function of Rac GTPases, which act as molecular switches in a multitude of cellular processes. A key upstream activator of Rac1 is the guanine nucleotide exchange factor (GEF) Tiam1.[6] Once activated, Rac1-GTP binds to and activates downstream effectors, such as p21-activated kinase (PAK).[3] This signaling cascade plays a critical role in regulating the actin cytoskeleton, cell motility, and cell proliferation.
Tiam1-Rac1-PAK Signaling Pathway
Caption: Tiam1-Rac1-PAK signaling and this compound inhibition.
Experimental Protocols
Fluorescence Anisotropy Assay for Kd Determination
This assay measures the binding affinity of this compound to Rac proteins by monitoring changes in the fluorescence anisotropy of a fluorescently labeled nucleotide analog.
Materials:
-
Recombinant Rac protein (e.g., Rac1)
-
This compound
-
mant-GMPPNP (2’/3’-O-(N-Methylanthraniloyl) guanosine 5’-(β,γ-imido)triphosphate)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl₂
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Prepare a solution of 2 µM recombinant Rac1 preloaded with 2 µM mant-GMPPNP in the assay buffer.
-
In a quartz cuvette, add the Rac1-mant-GMPPNP solution.
-
Set the fluorometer to the excitation wavelength (λex) of 360 nm and the emission wavelength (λem) of 440 nm.[7]
-
Measure the initial fluorescence anisotropy.
-
Titrate increasing concentrations of this compound into the cuvette.
-
After each addition, allow the system to equilibrate for 30 seconds before measuring the change in fluorescence anisotropy.[8]
-
Plot the change in fluorescence anisotropy as a function of the this compound concentration.
-
Fit the data to a hyperbolic binding curve to determine the dissociation constant (Kd).
GST-PAK-RBD Pulldown Assay for Rac1 Activity
This assay is used to determine the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
GST-PAK-RBD (p21-binding domain) fusion protein
-
Glutathione-Sepharose beads
-
Lysis Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10 mM MgCl₂, 10% glycerol, 1 mM PMSF[9]
-
Wash Buffer: Lysis buffer without protease inhibitors
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Cell culture reagents and plates
-
This compound
Procedure:
-
Culture cells (e.g., 293T or NIH 3T3) to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include appropriate vehicle controls.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate 1 mg of protein lysate with 10 µg of GST-PAK-RBD for 30 minutes at 4°C with rotation.[9]
-
Add 20 µL of a 50% slurry of glutathione-Sepharose beads and incubate for an additional 30 minutes at 4°C with rotation.[9]
-
Wash the beads three times with Wash Buffer.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.
Caption: Workflow for GST-PAK-RBD Pulldown Assay.
MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
NIH 3T3 cells
-
DMEM supplemented with 10% fetal bovine serum
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Seed NIH 3T3 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium containing MTT.
-
Add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the Rac family of GTPases. Its well-characterized mechanism of action, involving the direct binding and inactivation of Rac proteins, makes it an invaluable tool for dissecting the complex signaling networks governed by these molecular switches. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the effects of this compound in various cellular contexts and to further explore its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Gene - TIAM1 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Novel rapid immunohistochemistry using an alternating current electric field identifies Rac and Cdc42 activation in human colon cancer FFPE tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EHT 1864: A Deep Dive into Its Inhibition of the Rac GTPase Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Ras-related C3 botulinum toxin substrate (Rac) family of small GTPases are critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and signal transduction. Dysregulation of Rac signaling is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders. EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of GTPases. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the Rac GTPase signaling pathway, its mechanism of action, and its effects on downstream cellular functions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the fields of cell biology, oncology, and neuroscience.
Introduction to Rac GTPases
Rac GTPases, primarily Rac1, Rac2, and Rac3, are members of the Rho family of small GTP-binding proteins. They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by three main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of Rac.[1][2]
-
GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rac, leading to the hydrolysis of GTP to GDP and subsequent inactivation.[1][2]
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rac in the cytosol, preventing its activation.[1][2]
Once activated, Rac GTPases interact with a host of downstream effector proteins to initiate various signaling cascades that control fundamental cellular activities.
This compound: A Specific Inhibitor of Rac GTPases
This compound is a small molecule that has been identified as a potent and selective inhibitor of the Rac family of small GTPases. Its unique mechanism of action distinguishes it from other inhibitors that target upstream or downstream components of the signaling pathway.
Mechanism of Action
This compound directly binds to Rac proteins with high affinity. This binding event promotes the displacement of the bound guanine nucleotide (both GDP and GTP), effectively locking the Rac protein in an inert and inactive conformation.[3] This novel mechanism prevents Rac from engaging with its downstream effectors, thereby inhibiting its signaling functions.
Specificity and Potency
This compound exhibits a high degree of selectivity for Rac family members over other Rho GTPases like RhoA and Cdc42. The binding affinities (dissociation constants, Kd) of this compound for various Rac isoforms have been quantitatively determined.
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 230 nM |
Data compiled from multiple sources.[4][5]
The Rac GTPase Signaling Pathway and its Inhibition by this compound
The Rac GTPase signaling pathway is a complex network of interactions that begins with upstream activators and culminates in a diverse range of cellular responses. This compound acts as a critical checkpoint in this pathway by directly inactivating the central Rac GTPase node.
Upstream Regulation of Rac
A variety of extracellular signals, transmitted through cell surface receptors such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, can lead to the activation of Rac. This activation is mediated by a large family of Rac-specific GEFs, including Tiam1, Vav, and Trio.[1]
Downstream Effectors of Rac
Activated Rac (Rac-GTP) interacts with a multitude of downstream effector proteins to elicit specific cellular responses. Key effector pathways include:
-
p21-activated kinases (PAKs): These serine/threonine kinases are major effectors of Rac and are involved in regulating the actin cytoskeleton, cell motility, and gene expression.[6]
-
WAVE/SCAR complex: This complex is crucial for actin nucleation and the formation of lamellipodia, which are essential for cell migration.
-
NADPH oxidase (NOX): Rac is a key component of the NOX complex, which is responsible for the production of reactive oxygen species (ROS).
-
Mitogen-activated protein kinase (MAPK) cascades: Rac can influence the activity of MAPK pathways, such as the ERK1/2 pathway, which are involved in cell proliferation and survival.[3]
Visualization of the Rac GTPase Signaling Pathway
The following diagram illustrates the central role of Rac GTPase in its signaling network and the point of inhibition by this compound.
Caption: The Rac GTPase signaling pathway and the inhibitory action of this compound.
Cellular Effects of this compound
The inhibition of Rac GTPase signaling by this compound leads to a variety of observable cellular effects, making it a valuable tool for studying Rac-dependent processes.
-
Inhibition of Lamellipodia Formation: this compound effectively blocks the formation of lamellipodia, the sheet-like protrusions at the leading edge of migrating cells, which are a hallmark of Rac activation.[7]
-
Suppression of Cell Transformation: Aberrant Rac signaling is a key driver of oncogenic transformation. This compound has been shown to inhibit the transformation of cells induced by constitutively active Rac1.[7]
-
Attenuation of Insulin Secretion: In pancreatic β-cells, this compound has been demonstrated to inhibit glucose-stimulated insulin secretion by impairing Rac1 activation and its downstream signaling, including the ERK1/2 pathway.[3]
-
Reduction of Amyloid-β Production: this compound has been shown to decrease the production of amyloid-β peptides in vivo, suggesting a potential therapeutic role in Alzheimer's disease.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Rac1 Activation Assay (G-LISA)
This protocol is adapted from studies demonstrating the inhibition of Rac1 activation by this compound.[1]
Objective: To quantify the amount of active, GTP-bound Rac1 in cell lysates.
Materials:
-
G-LISA™ Rac1 Activation Assay Kit (colorimetric or luminescence-based)
-
Cell lysis buffer (provided with the kit)
-
Protease inhibitors
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in appropriate culture vessels and grow to the desired confluency. Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate vehicle and positive controls.
-
Cell Lysis: After treatment, aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
G-LISA Assay: a. Add an equal amount of protein from each lysate to the wells of the Rac-GTP affinity plate provided in the kit. b. Incubate the plate to allow the active Rac1 to bind to the wells. c. Wash the wells to remove unbound proteins and inactive Rac1. d. Add the anti-Rac1 antibody and incubate. e. Wash away the unbound primary antibody. f. Add the secondary antibody conjugated to horseradish peroxidase (HRP) and incubate. g. Wash away the unbound secondary antibody. h. Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active Rac1 in the sample. Normalize the results to the total protein concentration.
PDGF-Induced Lamellipodia Formation Assay
This protocol is based on experiments showing the specific inhibition of Rac-dependent lamellipodia formation by this compound.
Objective: To visualize and quantify the effect of this compound on the formation of lamellipodia in response to a Rac activator, Platelet-Derived Growth Factor (PDGF).
Materials:
-
Fibroblast cell line (e.g., NIH 3T3)
-
Serum-free cell culture medium
-
This compound
-
PDGF
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for permeabilization
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells on glass coverslips in a multi-well plate. Once attached, serum-starve the cells overnight to reduce basal Rac activity.
-
Inhibitor Treatment: Treat the serum-starved cells with this compound at the desired concentration for a few hours.
-
PDGF Stimulation: Stimulate the cells with PDGF for a short period (e.g., 15 minutes) to induce lamellipodia formation.
-
Fixation and Staining: a. Fix the cells with 4% PFA in PBS. b. Permeabilize the cells with 0.1% Triton X-100 in PBS. c. Stain the F-actin with fluorescently labeled phalloidin. d. Stain the nuclei with DAPI.
-
Imaging and Quantification: a. Mount the coverslips on microscope slides. b. Visualize the cells using a fluorescence microscope. c. Capture images of multiple fields for each experimental condition. d. Quantify the percentage of cells exhibiting prominent lamellipodia in each condition.
Drug Development and Therapeutic Potential
This compound has been extensively used as a research tool in preclinical studies to investigate the role of Rac GTPases in various diseases. Its ability to inhibit key pathological processes such as cancer cell migration and the production of amyloid-β peptides highlights its therapeutic potential. However, to date, there is no publicly available information on this compound entering clinical trials. Further research is required to evaluate its safety, efficacy, and pharmacokinetic properties in a clinical setting.
Conclusion
This compound is a powerful and specific inhibitor of the Rac family of small GTPases. Its unique mechanism of action, involving the displacement of guanine nucleotides, provides a valuable tool for dissecting the complex roles of Rac signaling in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the Rac GTPase pathway.
References
- 1. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rac GTPase Signaling in Immune-Mediated Mechanisms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of EHT 1864: A Core Rac GTPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EHT 1864 is a potent and specific small molecule inhibitor of the Rac family of Rho GTPases, which are crucial regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac signaling is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experimental protocols used to characterize its biochemical and cellular activities and presents quantitative data on its binding affinities and inhibitory concentrations. Furthermore, this guide illustrates the core signaling pathways affected by this compound, offering a valuable resource for researchers and drug development professionals working on targeting Rho GTPase signaling.
Introduction
The Ras-related C3 botulinum toxin substrate 1 (Rac1) and its closely related isoforms (Rac1b, Rac2, and Rac3) are key molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state.[1][2] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). In their active state, Rac GTPases interact with a host of downstream effectors to control a wide range of cellular functions. The aberrant activation of Rac signaling has been linked to the progression of various diseases, making these proteins attractive therapeutic targets.[1]
This compound emerged from efforts to identify small molecules that could directly target and inhibit Rac GTPase function. Unlike indirect inhibitors that target upstream activators or downstream effectors, this compound was developed to bind directly to Rac proteins, offering a more targeted approach to modulating their activity.[1][3]
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of the Rac family of GTPases.[2] Its mechanism of action is unique in that it directly binds to Rac proteins and promotes the dissociation of bound guanine nucleotides (GDP/GTP).[1][3] This action effectively places Rac in an inert, nucleotide-free state, preventing its interaction with downstream effectors and inhibiting both guanine nucleotide association and GEF-stimulated nucleotide exchange.[1][4]
Biochemical Characterization
The direct binding of this compound to Rac isoforms was quantified using fluorescence-based assays. The dissociation constants (Kd) demonstrate high-affinity binding to Rac1, Rac1b, and Rac2, with a lower affinity for Rac3.[2][5]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various Rac isoforms and its inhibitory concentrations for specific cellular processes.
| Parameter | Target | Value | Assay | Reference |
| Kd | Rac1 | 40 nM | Fluorescence Anisotropy | [2][5] |
| Rac1b | 50 nM | Fluorescence Anisotropy | [2][5] | |
| Rac2 | 60 nM | Fluorescence Anisotropy | [2][5] | |
| Rac3 | 250 nM | Fluorescence Anisotropy | [2][5] | |
| IC50 | Rac-dependent transformation | 10-50 µM | Focus Formation Assay | [6] |
| Inhibition of cell migration | 10-50 µM | Wound Healing/Transwell Assay | [6] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Fluorescence Anisotropy Binding Assay
This assay measures the direct binding of this compound to Rac GTPases by monitoring changes in the fluorescence anisotropy of a fluorescently labeled, non-hydrolyzable GTP analog (mant-GMPPNP) pre-loaded onto the Rac protein.[3]
Protocol:
-
Protein Preparation: Purified recombinant Rac1, Rac1b, Rac2, or Rac3 are loaded with mant-GMPPNP by incubation in a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, and a 10-fold molar excess of mant-GMPPNP for 30 minutes at 30°C.
-
Assay Setup: The assay is performed in a 384-well, low-volume, black, round-bottom polystyrene microplate. Each well contains 2 µM of mant-GMPPNP-loaded Rac protein in the assay buffer.
-
Titration: this compound, dissolved in DMSO, is serially diluted and added to the wells to achieve a final concentration range of 1 nM to 100 µM. A constant final DMSO concentration is maintained across all wells.
-
Measurement: The fluorescence anisotropy is measured using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[3]
-
Data Analysis: The change in anisotropy is plotted against the this compound concentration, and the data is fitted to a hyperbolic binding curve to determine the dissociation constant (Kd).
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay assesses the ability of this compound to inhibit the GEF-catalyzed exchange of GDP for GTP on Rac1. The assay monitors the decrease in fluorescence of a fluorescently labeled GDP analog (mant-GDP) as it is displaced from Rac1.[7]
Protocol:
-
Protein and Nucleotide Preparation: Recombinant Rac1 is pre-loaded with mant-GDP. The GEF domain of a Rac-specific GEF, such as Tiam1, is purified.
-
Reaction Mixture: The reaction is initiated by mixing mant-GDP-loaded Rac1 (final concentration 1 µM) and the Tiam1 GEF domain (final concentration 100 nM) in a buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation of Exchange: The exchange reaction is started by the addition of a 100-fold molar excess of unlabeled GTP.
-
Fluorescence Measurement: The decrease in fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Data Analysis: The initial rate of fluorescence decrease is calculated for each this compound concentration to determine the IC50 value.
NIH 3T3 Cell Transformation (Focus Formation) Assay
This cell-based assay evaluates the ability of this compound to reverse the oncogenic transformation induced by constitutively active Rac1.[8][9][10]
Protocol:
-
Cell Culture: NIH 3T3 mouse embryonic fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[11]
-
Transfection: Cells are transfected with a plasmid encoding a constitutively active mutant of Rac1 (e.g., Rac1-Q61L) using a suitable transfection reagent. A control group is transfected with an empty vector.
-
Treatment: Following transfection, the cells are treated with varying concentrations of this compound (typically in the range of 1-50 µM). The medium containing the inhibitor is refreshed every 2-3 days.
-
Focus Formation: The cells are cultured for 14-21 days, allowing for the formation of transformed foci, which appear as dense, multilayered colonies.
-
Staining and Quantification: The cell monolayers are washed with PBS, fixed with methanol, and stained with a 0.5% crystal violet solution. The number of foci is then counted manually or using an automated colony counter.
-
Data Analysis: The number of foci in the this compound-treated groups is compared to the untreated control to determine the inhibitory effect.
Lamellipodia Formation Assay
This assay assesses the effect of this compound on the formation of lamellipodia, which are actin-rich membrane protrusions driven by Rac1 activity, typically stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).[12]
Protocol:
-
Cell Seeding and Serum Starvation: NIH 3T3 cells are seeded onto glass coverslips. Once attached, the cells are serum-starved for 16-24 hours to reduce basal Rac1 activity.
-
Inhibitor Treatment: The serum-starved cells are pre-treated with this compound (typically 5-10 µM) for 4 hours.
-
Stimulation: The cells are then stimulated with PDGF (e.g., 10 ng/mL) for 15 minutes to induce lamellipodia formation.
-
Fixation and Staining: The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the actin cytoskeleton is stained with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).[13][14] The nuclei are counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on glass slides and imaged using a fluorescence microscope. The percentage of cells exhibiting prominent lamellipodia is quantified in both treated and untreated conditions.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by disrupting the Rac1 signaling network. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflow of the experimental assays.
Rac1 Signaling Pathway
Caption: Rac1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the biochemical and cellular characterization of this compound.
Conclusion
This compound represents a significant tool for the study of Rac GTPase signaling. Its direct and potent inhibitory mechanism provides a valuable probe for dissecting the complex roles of Rac proteins in both normal physiology and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting Rac signaling and to aid in the development of next-generation Rac inhibitors. The provided signaling pathway and workflow diagrams offer a clear visual summary of the core concepts surrounding this compound's function and characterization.
References
- 1. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tiam1 guanine nucleotide exchange factor is auto-inhibited by its pleckstrin homology coiled-coil extension domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focus formation: a cell-based assay to determine the oncogenic potential of a gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics of cell transformation in culture and its significance for tumor development in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]
- 12. researchgate.net [researchgate.net]
- 13. advancedbiomatrix.com [advancedbiomatrix.com]
- 14. researchgate.net [researchgate.net]
EHT 1864: A Technical Guide to a Potent Rac GTPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 1864 is a potent and specific small molecule inhibitor of the Rac subfamily of Rho GTPases.[1][2][3][4][5][6][7] It has emerged as a critical tool in cell biology research for dissecting the intricate signaling pathways governed by Rac proteins. Aberrant activation of Rac GTPases is implicated in a multitude of pathological conditions, including cancer cell proliferation, invasion, and metastasis.[8] this compound's ability to selectively target and inactivate Rac proteins makes it a valuable agent for both basic research and as a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental considerations and a visualization of its targeted signaling pathway.
Chemical Structure and Properties
This compound, with the chemical name 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride, is a synthetic organic compound.[2][3] Its key chemical and physical properties are summarized in the tables below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 5-({5-[(7-trifluoromethyl-4-quinolyl)sulfanyl]pentyl}oxy)-2-(morpholin-4-ylmethyl)pyran-4-one;dihydrochloride | N/A |
| CAS Number | 754240-09-0 | [3][6][7] |
| Molecular Formula | C25H27F3N2O4S · 2HCl | [2][3][6][7] |
| Molecular Weight | 581.47 g/mol | [2][3][6][7] |
| Canonical SMILES | C1COCCN1CC2=CC(=O)C(=CO2)OCCCCCSC3=CC=NC4=C3C=C(C=C4)C(F)(F)F.Cl.Cl | [2] |
| InChI Key | LSECOAJFCKFQJG-UHFFFAOYSA-N | [2] |
| Property | Value | Source |
| Physical Appearance | Crystalline solid | [1] |
| Purity | ≥97-98% | [3][6][7] |
| Solubility | Water: up to 20 mM[3] DMSO: up to 75 mM[3] DMF: 50 mg/ml[6] Ethanol: 30 mg/ml[6] PBS (pH 7.2): 10 mg/ml[6] | [3][6] |
| Storage | Store at +4°C[3] or -20°C[1] | [1][3] |
| λmax | 221, 317, 329 nm | [6] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3][4][5][6][7] It exerts its inhibitory effect through a novel mechanism involving direct binding to the Rac protein. This interaction promotes the dissociation of the bound guanine nucleotide (both GDP and GTP), effectively locking the GTPase in an inert and inactive state. By preventing nucleotide binding, this compound inhibits both the intrinsic guanine nucleotide association and the GEF (guanine nucleotide exchange factor)-stimulated exchange, which is essential for Rac activation.
The binding affinities (Kd) of this compound for various Rac isoforms have been determined, demonstrating its high potency.
| Target | Binding Affinity (Kd) | Source |
| Rac1 | 40 nM | [1][4][5] |
| Rac1b | 50 nM | [1][5] |
| Rac2 | 60 nM | [1][5] |
| Rac3 | 230-250 nM | [1][4][5] |
Functionally, the inhibition of Rac activation by this compound leads to the disruption of downstream signaling pathways. This has been observed to inhibit Rac-dependent cellular processes such as the formation of lamellipodia, cell transformation induced by constitutively active Rac1, Tiam1 (a Rac GEF), and oncogenic Ras.[2][5] Furthermore, this compound has been shown to reduce the production of β-amyloid peptides in vivo, suggesting its potential relevance in neurodegenerative disease research.[2][3]
Key Signaling Pathway
This compound primarily targets the Rac1 signaling pathway, a crucial regulator of cytoskeletal dynamics, cell proliferation, and survival.[9][10][11][12][13] The following diagram illustrates the canonical Rac1 signaling cascade and the point of inhibition by this compound.
Caption: this compound inhibits the Rac1 signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. The following are summaries of key experimental methodologies. For complete, detailed protocols, it is highly recommended to consult the original publications.
In Vitro GTPase Binding Assay
This assay is used to determine the binding affinity of this compound to Rac GTPases.
-
Principle: Changes in fluorescence anisotropy are monitored as the inhibitor is titrated into a solution of the GTPase pre-loaded with a fluorescent non-hydrolyzable GTP analog (e.g., mant-GMPPNP).
-
General Protocol:
-
Prepare solutions of the recombinant Rac GTPase and this compound in an appropriate buffer.
-
Load the Rac GTPase with a fluorescent GTP analog.
-
In a fluorometer cuvette, titrate aliquots of the Rac GTPase solution (containing this compound) into a solution of the inhibitor.
-
Monitor the change in fluorescence anisotropy after each addition.
-
Analyze the data and perform curve fitting to determine the dissociation constant (Kd).
-
-
Source for Detailed Protocol: Shutes et al., 2007, J. Biol. Chem.
Cell-Based Rac1 Activation Assay (G-LISA)
This assay measures the level of active, GTP-bound Rac1 in cell lysates.
-
Principle: A Rac-GTP-binding protein is coated onto a 96-well plate. Cell lysates are added, and the active Rac1 binds to the plate. The bound active Rac1 is then detected using a specific antibody and a colorimetric or chemiluminescent substrate.
-
General Protocol:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Lyse the cells with the provided lysis buffer.
-
Add the cell lysates to the wells of the G-LISA plate and incubate.
-
Wash the wells to remove unbound proteins.
-
Add the anti-Rac1 antibody and incubate.
-
Wash and add the secondary antibody conjugated to HRP.
-
Wash and add the HRP substrate.
-
Measure the absorbance or luminescence to quantify the amount of active Rac1.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.[5]
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
-
General Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., up to 4 days).[5]
-
Add MTT reagent to each well and incubate for a few hours at 37°C.[5]
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based study.
Caption: A typical workflow for studying this compound's effects.
Conclusion
This compound is a well-characterized and potent inhibitor of the Rac family of GTPases. Its specific mechanism of action, involving the disruption of guanine nucleotide binding, makes it an invaluable tool for researchers investigating Rac-mediated signaling in normal physiology and disease. The data and protocols summarized in this guide are intended to provide a solid foundation for the effective use of this compound in a laboratory setting. As with any potent biological inhibitor, careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 3. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
EHT 1864: A Technical Guide to its Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of EHT 1864 on the actin cytoskeleton. This compound is a potent and specific small molecule inhibitor of the Rac family of GTPases, which are pivotal regulators of actin dynamics. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and a visual representation of the associated signaling pathways.
Introduction to this compound
This compound is a cell-permeable compound that has emerged as a valuable tool for studying Rac-mediated signaling pathways.[1] By directly targeting Rac GTPases, this compound allows for the elucidation of their roles in a multitude of cellular functions, most notably the organization and remodeling of the actin cytoskeleton. Its ability to disrupt Rac-dependent processes makes it a subject of interest in cancer research and other fields where cell migration and morphology are critical.
Mechanism of Action: Inhibition of Rac GTPases
This compound functions as a direct inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1] The primary mechanism of inhibition involves the binding of this compound to the Rac protein, which prevents the exchange of GDP for GTP, thereby locking Rac in an inactive state. This inhibition is highly specific for Rac isoforms, with minimal effects on other Rho family GTPases such as RhoA or Cdc42.
The binding of this compound to Rac proteins has been quantified, demonstrating high affinity for several Rac isoforms.
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 250 nM |
Table 1: Binding Affinities of this compound for Rac Family GTPases.
By maintaining Rac in an inactive, GDP-bound state, this compound effectively blocks the interaction of Rac with its downstream effectors, which are essential for the transduction of signals leading to actin polymerization and cytoskeletal reorganization.
Signaling Pathway of this compound-Mediated Actin Disruption
The canonical pathway for Rac1-mediated actin polymerization involves the activation of the WAVE regulatory complex (WRC) and p21-activated kinases (PAKs). Activated, GTP-bound Rac1 binds to and activates these downstream effectors, leading to the nucleation and elongation of actin filaments, which are fundamental for the formation of lamellipodia and membrane ruffles. This compound disrupts this cascade at its inception by preventing the activation of Rac1.
Caption: this compound inhibits the Rac1 signaling pathway, preventing actin reorganization.
Quantitative Effects on the Actin Cytoskeleton
The inhibitory action of this compound on Rac1 leads to profound and quantifiable changes in the actin cytoskeleton and associated cellular behaviors.
Inhibition of Lamellipodia Formation
Lamellipodia are thin, sheet-like protrusions at the leading edge of migrating cells, driven by actin polymerization. The formation of these structures is a hallmark of Rac1 activity. Treatment of cells with this compound results in a significant reduction in the formation of lamellipodia, particularly in response to growth factor stimulation.
| Cell Line | Stimulus | This compound Concentration | Effect |
| NIH 3T3 | Platelet-Derived Growth Factor (PDGF) | 5 µM | ~80% reduction in cells with lamellipodia[2][3] |
Table 2: Effect of this compound on Lamellipodia Formation.
Disruption of Actin Organization
The overall organization of the actin cytoskeleton is visibly disrupted by this compound treatment. Phalloidin staining of F-actin reveals a loss of the fine, branched actin networks characteristic of lamellipodia and a more disorganized cellular morphology.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the actin cytoskeleton.
Phalloidin Staining for F-Actin Visualization
This protocol is adapted from a standard phalloidin staining procedure and the methods described by Shutes et al. (2007).[2]
Materials:
-
NIH 3T3 cells
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Seed NIH 3T3 cells on glass coverslips in a 12-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for a specified duration (e.g., 4 hours) in serum-free media.
-
If applicable, stimulate the cells with a growth factor like PDGF for a short period (e.g., 15 minutes) before fixation.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the fluorescently-conjugated phalloidin in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Caption: Workflow for Phalloidin Staining of F-actin.
Wound Healing (Scratch) Assay for Cell Migration
This protocol is a generalized procedure for assessing collective cell migration.
Materials:
-
Confluent cell monolayer in a 6-well plate
-
This compound
-
Sterile 200 µL pipette tip
-
Culture medium
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Culture:
-
Grow cells to a confluent monolayer in 6-well plates.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the cells gently with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) until the scratch in the control well is nearly closed.
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Caption: Workflow for the Wound Healing (Scratch) Assay.
Conclusion
This compound is a powerful pharmacological tool for the investigation of Rac-mediated cellular processes. Its high affinity and specificity for Rac GTPases allow for the targeted disruption of signaling pathways that control actin cytoskeleton dynamics. This guide provides a foundational understanding of this compound's mechanism of action, its quantitative effects on the actin cytoskeleton, and detailed protocols for its characterization, serving as a valuable resource for researchers in cell biology and drug development. Further investigation into the dose-dependent effects of this compound on various aspects of actin organization and cell motility will continue to enhance our understanding of these critical cellular functions.
References
EHT 1864: A Technical Guide to its Function as a Rac Family GTPase Inhibitor in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the small molecule EHT 1864, a potent and specific inhibitor of the Rac family of small GTPases. Its unique mechanism of action and its effects on downstream signaling pathways have made it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound functions as a direct inhibitor of Rac family small GTPases.[1] Its primary mechanism involves binding to Rac1 and inducing a conformational change that promotes the dissociation of bound guanine nucleotides (both GDP and GTP).[2][3] This action places the Rac1 protein in an inert and inactive state, preventing it from engaging with its downstream effectors.[1][2] This novel mechanism of guanine nucleotide displacement effectively blocks Rac1-mediated signaling.[1][4]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various Rac isoforms and its effective concentrations in different experimental setups.
Table 1: Binding Affinities (Kd) of this compound for Rac Isoforms
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 250 nM (or 230 nM) |
Data sourced from multiple references.[5][6][7][8]
Table 2: Effective Concentrations of this compound in Cellular and In Vivo Assays
| Assay Type | Cell Line/Model | Concentration | Observed Effect |
| Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 832/13 cells | 10 µM | Complete inhibition of GSIS.[5] |
| Rac1 Activation Assay (G-LISA) | INS-1 832/13 cells | 10 µM | Significant inhibition of glucose-induced Rac1 activation.[9] |
| Oncogenic Ras-Induced Cell Proliferation | NIH 3T3 cells | 5 µM | Strong impairment of cell proliferation.[8] |
| Reduction of β-amyloid (Aβ) Peptides | Guinea Pig Brain | 40 mg/kg (i.p.) | Significant reduction of Aβ40 and Aβ42 levels.[8] |
| Inhibition of Lamellipodia Formation | Various | Not specified | Selective inhibition of Rac-induced lamellipodia formation.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and a general workflow for a Rac1 activity assay.
Caption: The Rac1 signaling pathway is activated by Guanine Nucleotide Exchange Factors (GEFs).
Caption: this compound binds to Rac1, causing the release of the bound nucleotide and inactivating the protein.
References
- 1. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
EHT 1864 as a Tool for Studying Rac-Dependent Processes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a pivotal regulator of a multitude of cellular processes.[1] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] Aberrant Rac signaling is implicated in various pathologies, including cancer, where it promotes uncontrolled proliferation, invasion, and metastasis.[3][4][5] This has led to considerable interest in developing specific inhibitors to study and potentially target Rac-dependent pathways.[6][7]
EHT 1864 is a potent, cell-permeable small molecule inhibitor of the Rac family of GTPases.[8][9] It has emerged as a critical research tool due to its unique mechanism of action and specificity. Unlike inhibitors that target upstream activators or downstream effectors, this compound directly binds to Rac proteins, providing a direct method for probing Rac's function in complex biological systems.[3][4] This guide provides a comprehensive overview of this compound, its mechanism, quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in research.
Mechanism of Action
This compound exerts its inhibitory effect through a novel mechanism involving the displacement of guanine nucleotides.[3][5] It binds with high affinity to Rac1 and its isoforms (Rac1b, Rac2, Rac3), which promotes the loss of the bound nucleotide (both GDP and GTP).[3][10] This action places the Rac protein into an inert, inactive conformational state.[4][11] In this state, Rac is unable to engage with its upstream activators, Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1, and cannot bind to its downstream effectors, like p21-activated kinase (PAK).[3][10] Consequently, all downstream signaling cascades are effectively blocked.
Data Presentation: Quantitative Profile of this compound
This compound exhibits high affinity for multiple Rac isoforms and has been used across a range of concentrations depending on the cell type and biological process under investigation.
Table 1: Binding Affinity of this compound for Rac Isoforms
| Rac Isoform | Dissociation Constant (Kd) | Reference(s) |
| Rac1 | 40 nM | [8][9][12] |
| Rac1b | 50 nM | [8][9][12] |
| Rac2 | 60 nM | [8][9][12] |
| Rac3 | 230 - 250 nM | [8][9][12] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cellular Process | Cell Line | Concentration | Reference(s) |
| Inhibition of PDGF-induced lamellipodia formation | NIH 3T3 | 5 µM | [13][14] |
| Inhibition of glucose-stimulated insulin secretion | INS-1 832/13 | 10 µM | [9][11] |
| Inhibition of Rac-dependent growth transformation | NIH 3T3 | 5 µM | [13] |
| Attenuation of wound healing | HCA-7 | 50 µM | [15] |
| Reduction of cell motility and deformability | Rac1 fl/fl cells | 35 µM | [16] |
| Inhibition of glucose-induced p53 phosphorylation | INS-1 832/13 | 10 µM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to dissect Rac-dependent processes.
Rac Activation Assay (PAK-PBD Pull-Down)
This assay selectively isolates the active, GTP-bound form of Rac.[2]
Objective: To quantify the amount of active Rac1 in cells following treatment with this compound.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NIH 3T3) and grow to 70-80% confluency. Serum-starve overnight if necessary. Pre-incubate cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for 1-4 hours.[14]
-
Stimulation: Stimulate cells with an appropriate agonist (e.g., 10 ng/mL PDGF for 15 minutes) to activate Rac1.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., a buffer containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors).
-
Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Input Control: Reserve a small aliquot of the lysate to determine total Rac1 levels.
-
Pull-Down: Incubate the clarified lysate with PAK-PBD (p21-binding domain) agarose beads for 1 hour at 4°C with gentle rocking.[2][10]
-
Washing: Pellet the beads by centrifugation and wash 3-4 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1. Following incubation with an appropriate secondary antibody, visualize the bands using a chemiluminescence detection system.
-
Quantification: Densitometry is used to quantify the amount of active Rac1, which is then normalized to the total Rac1 from the input control.
Cytoskeletal Staining for Lamellipodia Formation
This protocol allows for the visualization of F-actin structures to assess the impact of this compound on cytoskeletal organization.
Objective: To observe the effect of this compound on PDGF-induced lamellipodia formation.[14]
Methodology:
-
Cell Seeding: Seed cells (e.g., NIH 3T3) on glass coverslips and allow them to adhere.
-
Starvation and Treatment: Serum-starve the cells for 16 hours. Treat with this compound (e.g., 5 µM) for the final 4 hours of starvation.[14]
-
Stimulation: Stimulate with PDGF for 15 minutes to induce lamellipodia.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Block with 1% BSA in PBS. Stain F-actin by incubating with a fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes. A nuclear counterstain like DAPI can also be included.
-
Mounting and Imaging: Wash the coverslips, mount them onto glass slides, and visualize using fluorescence or confocal microscopy.
-
Analysis: Quantify the percentage of cells showing prominent lamellipodia in each condition. A significant reduction in lamellipodia is expected in this compound-treated cells.[14]
Cell Migration (Transwell) Assay
This assay measures the chemotactic migration of cells through a porous membrane.
Objective: To determine if this compound inhibits the migratory capacity of cells towards a chemoattractant.
Methodology:
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media. Treat the cell suspension with this compound or vehicle for 30-60 minutes.
-
Seeding: Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 6-24 hours) at 37°C.
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the top surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the cells that have migrated to the underside of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.
Logical Relationships and Downstream Consequences
This compound's direct inhibition of Rac has predictable and measurable effects on a host of downstream cellular functions. The logical flow from molecular inhibition to cellular phenotype is a key aspect of its utility as a research tool.
Conclusion
This compound is a highly specific and valuable pharmacological tool for the investigation of Rac-dependent cellular functions. Its unique mechanism of promoting nucleotide displacement allows for the direct and potent inhibition of Rac family GTPases.[3][10] By blocking Rac's ability to interact with downstream effectors, this compound has been instrumental in elucidating the role of Rac in cytoskeletal dynamics, cell migration, signal transduction, and growth transformation.[3][11][17] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound to explore the multifaceted roles of Rac signaling in both physiological and pathological contexts.
References
- 1. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 2. biocat.com [biocat.com]
- 3. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of EHT 1864: A Technical Guide
EHT 1864 is a small molecule inhibitor that has garnered significant interest within the research community for its specific action on the Rac family of small GTPases. This technical guide provides an in-depth overview of the foundational research concerning this compound's biological activity, mechanism of action, and its effects on various cellular processes. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of the Rac family of small GTPases.[1][2] Its mechanism involves direct binding to Rac proteins, which promotes the loss of bound guanine nucleotides (GDP/GTP).[1][2] This action locks the Rac GTPase in an inert and inactive conformation, thereby preventing its interaction with downstream effectors.[2] This novel mechanism of guanine nucleotide displacement distinguishes this compound from other inhibitors that target upstream activators or downstream effectors of Rho GTPases.[3]
Quantitative Biological Data
The biological activity of this compound has been quantified across various studies, providing key metrics for its potency and efficacy.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 40 nM | Rac1 | |
| 50 nM | Rac1b | ||
| 60 nM | Rac2 | ||
| 230 nM | Rac3 | ||
| Inhibition of GSIS | ~13% (not significant) | Glucose-Stimulated Insulin Secretion | At 5 µM concentration in INS-1 832/13 cells.[4] |
| Complete Inhibition | Glucose-Stimulated Insulin Secretion | At 10 µM concentration in INS-1 832/13 cells.[4][5] | |
| Effect on Basal Insulin Secretion | Modest Increase (~50%) | Basal Insulin Secretion | At 10 µM concentration in INS-1 832/13 cells.[4] |
| Reduction in Brain Aβ40 | 37% | β-amyloid peptide 40 | In guinea pigs with intraperitoneal injections of 10 and 40 mg/kg/day for 15 days.[6] |
Key Signaling Pathways Modulated by this compound
This compound primarily impacts signaling pathways downstream of Rac1 activation. One of the well-documented effects is its role in the context of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.
References
- 1. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 3. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
EHT 1864: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 1864 is a potent and selective small molecule inhibitor of the Rac family of small GTPases, which includes Rac1, Rac1b, Rac2, and Rac3.[1][2][3][4] These proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and invasion.[5] Aberrant Rac signaling is implicated in various pathologies, particularly in cancer, making Rac GTPases attractive therapeutic targets.[5][6] this compound exerts its inhibitory effect through a novel mechanism involving the displacement of guanine nucleotides (GDP/GTP) from Rac proteins.[1][3][4][7] This locks Rac in an inert and inactive state, preventing its interaction with downstream effectors and inhibiting its signaling functions.[1][3][4][7] These application notes provide detailed protocols for the use of this compound in cell culture, along with key quantitative data and a summary of its mechanism of action.
Data Presentation
Binding Affinity and Potency
This compound exhibits high affinity for Rac isoforms, as demonstrated by its low dissociation constants (Kd). It also displays inhibitory activity against upstream Guanine Nucleotide Exchange Factors (GEFs) and downstream effector binding in the low micromolar range.
| Target | Dissociation Constant (Kd) | IC50 (GEF/Effector Binding) | Reference |
| Rac1 | 40 nM | 10-50 µM | [1][2][8] |
| Rac1b | 50 nM | 10-50 µM | [1][2][8] |
| Rac2 | 60 nM | 10-50 µM | [1][2][8] |
| Rac3 | 230 nM | 10-50 µM | [1] |
In Vitro Efficacy (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-4475 | Breast Cancer | 1.59 | [9] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 1.64 | [9] |
| NOS-1 | Osteosarcoma | 3.10 | [9] |
| U-698-M | B-cell Leukemia | 3.40 | [9] |
| BE-13 | Acute Lymphoblastic Leukemia | 3.60 | [9] |
| DMS-53 | Small Cell Lung Cancer | 3.91 | [9] |
| HSC-4 | Head and Neck Squamous Cell Carcinoma | 3.99 | [9] |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 4.06 | [9] |
| A2058 | Melanoma | 4.24 | [9] |
| NB6 | Neuroblastoma | 4.54 | [9] |
Signaling Pathway and Mechanism of Action
This compound targets the Rac GTPase signaling pathway. Rac proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading and activation, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis and inactivation.[10] Activated Rac1 interacts with a variety of downstream effectors to regulate cellular processes. This compound disrupts this cycle by binding to Rac and promoting the loss of bound nucleotides, thereby preventing its activation and subsequent engagement with downstream effectors like p21-activated kinase (PAK) and the WAVE regulatory complex, which are crucial for cytoskeletal reorganization and cell motility.[1][3][4][7]
Figure 1: this compound Mechanism of Action in the Rac1 Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the product's molecular weight (typically around 581.47 g/mol for the dihydrochloride salt), calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM or 75 mM in DMSO).[2]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.[2][8]
-
Vortex thoroughly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1]
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in complete growth medium. A vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) should always be included.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1 hour to 4 days, depending on the assay).[11]
-
Proceed with the downstream analysis, such as cell viability assays, protein extraction for Western blotting, or cell imaging.
Cell Viability Assay (MTT Assay)
This protocol is adapted for NIH 3T3 cells but can be modified for other cell lines.[11]
Materials:
-
NIH 3T3 cells
-
Complete growth medium (e.g., DMEM with 10% calf serum)
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed NIH 3T3 cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., a typical concentration for this cell line is 5 µM) and a vehicle control for the desired duration (e.g., up to 4 days).[11]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Rac1 Activation Assay (G-LISA)
This protocol is based on a study using INS-1 832/13 cells.[12]
Materials:
-
INS-1 832/13 cells
-
RPMI medium
-
This compound
-
G-LISA Rac1 Activation Assay Kit (or similar)
-
Reagents for cell lysis
Protocol:
-
Culture INS-1 832/13 cells as required.
-
Pre-incubate the cells with this compound (e.g., 10 µM) for 1 hour.[12]
-
Stimulate the cells as required for your experiment (e.g., with low or high glucose for 20 minutes).[12]
-
Lyse the cells according to the G-LISA kit manufacturer's instructions.
-
Perform the Rac1 activation assay following the kit's protocol to quantify the amount of active, GTP-bound Rac1.
Western Blotting for Downstream Effectors (e.g., PAK1)
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAK1 and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PAK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Experimental Workflow Visualization
Figure 2: General Experimental Workflow for this compound Cell Culture Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Drug: EHT-1864 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of EHT 1864 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of EHT 1864, a potent inhibitor of the Rac family of small GTPases, for in vitro research applications. This compound has been demonstrated to be a valuable tool for investigating Rac-dependent signaling pathways involved in cell proliferation, transformation, and cytoskeletal dynamics.[1][2]
Summary of Quantitative Data
The effective concentration of this compound can vary significantly depending on the specific application, cell type, and experimental conditions. Below is a summary of reported concentrations and binding affinities to guide experimental design.
| Parameter | Target | Concentration/Affinity | Cell Type/System | Application | Reference |
| Binding Affinity (Kd) | Rac1 | 40 nM | Recombinant Protein | Biochemical Assay | [3][4][5][6] |
| Rac1b | 50 nM | Recombinant Protein | Biochemical Assay | [3][4][6] | |
| Rac2 | 60 nM | Recombinant Protein | Biochemical Assay | [3][4][6] | |
| Rac3 | 230 - 250 nM | Recombinant Protein | Biochemical Assay | [3][4][5][6] | |
| Effective Concentration | Rac1 | 5 µM | NIH 3T3 cells | Cell Proliferation (MTT Assay) | [3] |
| Rac1 | 10 µM | INS-1 832/13 cells | Rac1 Activation Assay | [1] | |
| Rac1 | 5 µM | NIH 3T3 cells | Lamellipodia Formation Assay | [7] | |
| Rac1 | 25 µM | AsPC-1 & CD18/HPAF cells | Cell Proliferation Assay | [8] | |
| Rac Family | 20 - 50 µM | Various | General Rac1 Inhibition | [9] |
Signaling Pathway of this compound Action
This compound directly targets Rac GTPases, which are key molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state. This compound binds to Rac, promoting the dissociation of the bound guanine nucleotide (GDP or GTP), which leads to an inert and inactive state of the Rac protein.[1][9][10] This prevents Rac from interacting with its downstream effectors, such as p21-activated kinase (PAK), thereby inhibiting the signaling cascade that regulates various cellular processes.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial to determine the optimal this compound concentration for a specific in vitro study. The following workflow outlines the key steps, starting from a broad concentration range and narrowing down to the optimal effective and non-toxic concentration.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted from a method used to assess the effect of this compound on the proliferation of NIH 3T3 cells.[3]
Materials:
-
NIH 3T3 cells (or other cell line of interest)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 4 days for NIH 3T3 cells).[3]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Rac1 Activation Assay
This protocol is based on a method used to measure Rac1 activation in INS-1 832/13 cells.[1]
Materials:
-
INS-1 832/13 cells (or other cell line of interest)
-
Appropriate cell culture medium and supplements
-
This compound
-
Stimulant (e.g., glucose for INS-1 832/13 cells)
-
Rac1 activation assay kit (e.g., G-LISA™ based)
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1 hour).[1]
-
Stimulate the cells with the appropriate agonist (e.g., 20 mM glucose for 20 minutes) to induce Rac1 activation.[1] Include unstimulated and vehicle-treated controls.
-
Lyse the cells using the lysis buffer provided in the Rac1 activation assay kit.
-
Determine the protein concentration of each cell lysate.
-
Follow the manufacturer's instructions for the Rac1 activation assay kit to quantify the amount of active, GTP-bound Rac1. This typically involves incubating the lysates in wells coated with a Rac-GTP binding protein.
-
Measure the signal (e.g., absorbance or fluorescence) according to the kit's protocol.
-
Normalize the active Rac1 signal to the total protein concentration.
Lamellipodia Formation Assay
This protocol is based on a method to assess the effect of this compound on PDGF-induced lamellipodia formation in NIH 3T3 cells.[7]
Materials:
-
NIH 3T3 cells
-
Serum-free growth medium
-
This compound
-
Platelet-derived growth factor (PDGF)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed NIH 3T3 cells on glass coverslips and allow them to adhere.
-
Serum-starve the cells for 16 hours to reduce basal Rac1 activity.[7]
-
Treat the cells with this compound (e.g., 5 µM) for the last 4 hours of serum starvation.[7]
-
Stimulate the cells with PDGF for 15 minutes to induce lamellipodia formation.[7]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with lamellipodia in each treatment group.
By following these protocols and utilizing the provided data and diagrams, researchers can effectively determine the optimal concentration of this compound for their specific in vitro studies and gain valuable insights into Rac-mediated cellular processes.
References
- 1. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHT 1864 in Rac Activation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing EHT 1864, a potent inhibitor of the Rac family of small GTPases, in Rac activation assays. This document is intended to guide researchers in accurately assessing the inhibitory effects of this compound on Rac activity in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the Rac family of small GTPases, which are key regulators of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.[1][2][3] Aberrant Rac signaling is implicated in various diseases, notably cancer, making Rac GTPases attractive therapeutic targets.[2][4][5] this compound exerts its inhibitory effect by directly binding to Rac proteins, which promotes the loss of bound guanine nucleotides and locks the GTPase in an inactive state.[4][5][6] This mechanism prevents the interaction of Rac with its downstream effectors, thereby inhibiting its signaling pathways.[1][4]
Quantitative Data: this compound Inhibition Profile
The following table summarizes the binding affinities and effective concentrations of this compound for various Rac isoforms and in cellular assays.
| Parameter | Value | Rac Isoform | Reference |
| Binding Affinity (Kd) | 40 nM | Rac1 | [1][7][8] |
| 50 nM | Rac1b | [1][7][8] | |
| 60 nM | Rac2 | [1][7][8] | |
| 230 nM | Rac3 | [1] | |
| Cellular IC50 (Growth Inhibition) | 2.0 - 39.1 µM | Various Breast Cancer Cell Lines | [9] |
| Effective Concentration (Rac Activation Inhibition) | 10 - 50 µM | Glioblastoma and other cell lines | [9][10] |
| Effective Concentration (inhibition of GSIS) | 10 µM | INS-1 832/13 cells | [8] |
Rac Signaling Pathway and this compound Inhibition
The diagram below illustrates a simplified Rac signaling cascade and the point of inhibition by this compound. Rac proteins cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by Guanine nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[2] this compound prevents the formation of the active Rac-GTP complex.
Caption: Rac signaling pathway and this compound mechanism of action.
Experimental Protocols
Two common methods for determining Rac activation are the pull-down assay using a p21-activated kinase (PAK) binding domain (PBD) and the G-LISA™ assay, an ELISA-based method.
Protocol 1: Rac Activation Pull-Down Assay
This protocol is designed to isolate active, GTP-bound Rac from total cell lysates.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO or water)[8]
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)[11]
-
GST-PAK-PBD beads
-
Wash buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 40 mM NaCl)
-
SDS-PAGE loading buffer
-
Anti-Rac1 antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control for the specified time (e.g., 1-2 hours).[11][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Affinity Precipitation: Normalize protein concentrations for all samples. To 500 µg of total protein, add GST-PAK-PBD beads. Incubate at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution and Detection: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down. Also, run a Western blot for total Rac1 from the initial cell lysates to ensure equal loading.
Protocol 2: G-LISA™ Rac Activation Assay (Colorimetric)
This protocol utilizes a 96-well plate coated with the Rac-GTP-binding domain of PAK for a more high-throughput analysis.
Materials:
-
G-LISA™ Rac Activation Assay Kit (contains all necessary buffers and reagents)
-
Cells of interest
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: Follow the lysis procedure provided in the G-LISA™ kit manual.
-
Protein Quantification: Determine and normalize protein concentrations as per the kit's instructions.
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the G-LISA™ plate.
-
Incubate as recommended in the manual to allow active Rac to bind to the PBD-coated plate.
-
Wash the wells to remove unbound protein.
-
Add the primary antibody (anti-Rac1).
-
Add the secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add the HRP substrate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The signal intensity is proportional to the amount of active Rac in the sample.
Experimental Workflow
The following diagram outlines the general workflow for a Rac activation assay using this compound.
Caption: General workflow for a Rac activation assay with this compound.
Troubleshooting and Considerations
-
Solubility of this compound: this compound can be dissolved in DMSO or water. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).[8] Warming the stock solution may be necessary for complete dissolution.[8]
-
Optimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[9]
-
Treatment Time: The optimal pre-incubation time with this compound should also be determined empirically, though 1-2 hours is a common starting point.[11][12]
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be cells stimulated with a known Rac activator (e.g., growth factors), while a negative control would be untreated or vehicle-treated cells.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of Rac GTPases in their biological systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1 GTPase: A “Rac” of All Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EHT 1864 Treatment in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EHT 1864, a potent inhibitor of the Rac family of small GTPases, for in vitro cell-based assays. The following sections detail treatment durations for various cell lines, specific experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Rac family GTPases, including Rac1, Rac1b, Rac2, and Rac3.[1][2] Its mechanism of action involves binding to Rac proteins and promoting the displacement of bound guanine nucleotides, thereby locking Rac in an inactive state.[3] This prevents its interaction with downstream effectors and inhibits Rac-mediated signaling pathways that are crucial for cell proliferation, cytoskeletal organization, and migration.[3][4]
Data Presentation: this compound Treatment Parameters
The following table summarizes the effective concentrations and treatment durations of this compound for various cell lines as reported in the literature.
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| NIH 3T3 (Mouse Fibroblast) | 5 µM | Up to 4 days | Inhibition of Ras-induced cell proliferation. | [5] |
| INS-1 832/13 (Rat Insulinoma) | 10 µM | 1-hour pre-incubation, followed by 20-30 minutes of treatment | Inhibition of glucose-stimulated insulin secretion (GSIS) and Rac1 activation. | [6] |
| U87-MG (Human Glioblastoma) | Various doses | 5 minutes | Reduction in Rac1-GTP levels. | [7] |
| Human Bladder Smooth Muscle Cells (hBSMC) | 100 µM | 30 minutes | Inhibition of detrusor muscle contraction. | [8] |
| HCA-7 (Human Colon Adenocarcinoma) | 50 µM | Not specified | Attenuation of wound healing. | |
| Cortical Neurons | 2.5, 5, and 10 µM | 2 hours | Investigation of axonal growth cone collapse and dendrite morphogenesis. | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental processes and the mechanism of this compound, the following diagrams are provided.
Caption: this compound inhibits the activation of Rac1.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Viability and Proliferation (MTT Assay) - Adapted for NIH 3T3 Cells
This protocol is based on the methodology used for assessing the effect of this compound on the proliferation of NIH 3T3 cells stably expressing oncogenic Ras.[10]
Materials:
-
NIH 3T3 cells (or other cell line of interest)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate NIH 3T3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare working solutions of this compound in complete growth medium. A final concentration of 5 µM is a good starting point for NIH 3T3 cells.[10] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells. Replace the medium in each well with 100 µL of the appropriate treatment or control medium.
-
Incubation: Culture the cells for the desired duration (e.g., up to 4 days for NIH 3T3 cells), replacing the medium with fresh treatment or control medium every 48 hours.[10]
-
MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells. Cell viability is expressed as a percentage of the vehicle-treated control.
Rac1 Activation Assay (G-LISA) - Adapted for INS-1 832/13 Cells
This protocol is based on the G-LISA™ Rac1 Activation Assay used to measure active Rac1 levels in INS-1 832/13 cells.[6]
Materials:
-
INS-1 832/13 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and other necessary components
-
This compound (stock solution in DMSO)
-
G-LISA™ Rac1 Activation Assay Kit (or similar)
-
Reagents for cell lysis and protein concentration determination
Procedure:
-
Cell Culture and Starvation: Culture INS-1 832/13 cells to the desired confluency. Prior to the experiment, starve the cells overnight in RPMI medium containing 2.5 mM glucose and 2.5% FBS.
-
Pre-incubation with this compound: Pre-incubate the starved cells with 10 µM this compound (or vehicle control) for 1 hour at 37°C.[6]
-
Stimulation: After pre-incubation, stimulate the cells with low (2.5 mM) or high (20 mM) glucose in the continued presence of this compound or vehicle for 20 minutes at 37°C.[6]
-
Cell Lysis: Immediately after stimulation, lyse the cells according to the G-LISA™ kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
G-LISA™ Assay: Perform the G-LISA™ assay according to the manufacturer's protocol. This typically involves adding equal amounts of protein lysate to a 96-well plate coated with a Rac-GTP binding protein, followed by incubation, washing, and detection steps.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to the amount of active Rac1 in the sample.
Western Blotting for Rac1 and Downstream Effectors
This is a general protocol for analyzing the effect of this compound on the expression or phosphorylation status of Rac1 and its downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates (prepared as in the Rac1 Activation Assay or using a suitable lysis buffer)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rac1, anti-phospho-PAK, anti-total-PAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protocol for Assessing EHT 1864 Effects on Cell Proliferation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
EHT 1864 is a potent and specific inhibitor of the Rac family of small GTPases, which are key regulators of numerous cellular processes, including cell proliferation, migration, and cytoskeletal organization.[1][2][3][4] By binding directly to Rac1, Rac1b, Rac2, and Rac3, this compound prevents the exchange of GDP for GTP, thereby locking the GTPases in an inactive state.[1][2][3][4][5] This inhibition of Rac activation disrupts downstream signaling cascades that are critical for cell cycle progression and proliferation. This document provides detailed protocols for assessing the anti-proliferative effects of this compound in cultured cells using standard colorimetric, DNA synthesis, and cell counting assays.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the Rac1 signaling pathway. Activated Rac1 (Rac1-GTP) influences cell proliferation through multiple downstream effectors, including the p21-activated kinases (PAKs) and the MAPK/ERK pathway, which in turn regulate cell cycle machinery. This compound's inhibition of Rac1 leads to a downstream dampening of these pro-proliferative signals.
References
- 1. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 2. apexbt.com [apexbt.com]
- 3. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
EHT 1864: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 1864 is a potent and specific inhibitor of the Rac family of small GTPases, which includes Rac1, Rac1b, Rac2, and Rac3.[1] These proteins are key regulators of a wide range of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Aberrant Rac signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[2][3][4] this compound exerts its inhibitory effect by binding to Rac GTPases, which promotes the loss of bound guanine nucleotides, thereby locking the proteins in an inactive state.[2][3][4] This mechanism makes this compound a valuable tool for investigating the roles of Rac GTPases in cellular functions.
Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When combined with inhibitors like this compound, it allows for the detailed examination of the inhibitor's effect on cellular morphology and protein trafficking. These application notes provide a comprehensive guide to using this compound in immunofluorescence experiments, complete with detailed protocols, data presentation, and visual aids to facilitate experimental design and execution.
Mechanism of Action
This compound directly binds to Rac family GTPases, preventing them from engaging with their downstream effectors.[1] This inhibition has been demonstrated to block Rac-mediated cellular functions, such as the formation of lamellipodia, which are crucial for cell motility.[3][5]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on platelet-derived growth factor (PDGF)-induced lamellipodia formation in NIH 3T3 cells. The data was obtained through immunofluorescence staining of actin filaments.[5]
| Treatment Condition | Percentage of Cells with Lamellipodia (%) | Standard Error (SE) |
| Untreated (Serum-starved) | ~10 | Not specified |
| PDGF Stimulation | ~90 | Not specified |
| PDGF Stimulation + 5 µM this compound | ~18 | Not specified |
| PDGF Stimulation + 5 µM EHT 8560 (inactive analog) | ~90 | Not specified |
Table 1: Effect of this compound on PDGF-Induced Lamellipodia Formation. Data extracted from a study by Shutes et al. (2007) where NIH 3T3 cells were treated with this compound or an inactive analog (EHT 8560) prior to PDGF stimulation. The percentage of cells exhibiting lamellipodia was quantified by visualizing actin filaments using immunofluorescence. The study reported an approximately 80% reduction in lamellipodia formation in the presence of this compound.[5]
Experimental Protocols
This section provides a detailed protocol for an immunofluorescence experiment to assess the effect of this compound on the cellular cytoskeleton, specifically focusing on actin filament organization.
Experimental Workflow
Materials
-
Cell Line: NIH 3T3 cells (or other appropriate cell line)
-
This compound
-
Platelet-Derived Growth Factor (PDGF)
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Serum-Free Medium: DMEM without FBS
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: (Optional, if staining for a protein other than F-actin) e.g., anti-Rac1 antibody
-
Secondary Antibody/Stain: Alexa Fluor 488 Phalloidin (for F-actin), or a fluorescently-conjugated secondary antibody corresponding to the primary antibody host species.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass Coverslips and Slides
-
Humidified Chamber
Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed NIH 3T3 cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a 5% CO2 incubator overnight.
-
-
Cell Treatment:
-
Aspirate the complete culture medium and wash the cells once with PBS.
-
Add serum-free medium and incubate for 16 hours to serum-starve the cells.[5]
-
Prepare a working solution of this compound in serum-free medium. For example, to achieve a final concentration of 5 µM.
-
Add the this compound-containing medium to the designated wells and incubate for 4 hours.[5] For control wells, add serum-free medium without the inhibitor.
-
Prepare a working solution of PDGF in serum-free medium.
-
Add the PDGF solution to the cells (with and without this compound) to a final concentration of 10 ng/mL and incubate for 15 minutes.[5]
-
-
Fixation:
-
Aspirate the medium and wash the cells gently with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Staining:
-
For F-actin staining: Dilute Alexa Fluor 488 Phalloidin in the blocking buffer according to the manufacturer's instructions.
-
(Optional) For other protein targets: Dilute the primary antibody (e.g., anti-Rac1) in the blocking buffer to its optimal working concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody or phalloidin solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
(If using a primary antibody): Dilute the appropriate fluorescently-conjugated secondary antibody in the blocking buffer. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Nuclear Counterstaining:
-
Dilute DAPI in PBS to a final concentration of 1 µg/mL.
-
Add the DAPI solution to the coverslips and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium on a glass slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure overnight at room temperature in the dark.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal or widefield fluorescence microscope with the appropriate filter sets.
-
Capture images for each condition.
-
For quantitative analysis of lamellipodia formation, count the number of cells with and without distinct lamellipodia in multiple fields of view for each condition. Express the data as the percentage of cells with lamellipodia.
-
Conclusion
This compound is a powerful research tool for dissecting the roles of Rac GTPases in various cellular contexts. The combination of this compound treatment with immunofluorescence staining provides a robust method for visualizing and quantifying the effects of Rac inhibition on the cytoskeleton and the subcellular localization of proteins involved in Rac signaling pathways. The protocols and data presented here serve as a guide for researchers to design and implement their own studies utilizing this valuable inhibitor.
References
- 1. This compound 2HCl - Immunomart [immunomart.com]
- 2. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EHT 1864 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EHT 1864 is a potent and specific inhibitor of the Rac family of small GTPases, which includes Rac1, Rac2, and Rac3.[1][2][3] These proteins are key regulators of a wide range of cellular processes, including cell migration, proliferation, and cytoskeletal organization, all of which are critical for effective wound healing.[4][5] By inhibiting Rac GTPases, this compound can be a valuable tool to study the molecular mechanisms underlying wound repair and to evaluate potential therapeutic strategies that target cell migration. These application notes provide a comprehensive guide to utilizing this compound in in vitro wound healing assays, also known as scratch assays.
Mechanism of Action
This compound directly binds to Rac GTPases, promoting the dissociation of bound guanine nucleotides (GDP/GTP). This action locks the Rac protein in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting Rac-mediated signaling pathways that are essential for cell motility.[1][2]
Signaling Pathway
The Rac1 signaling pathway plays a pivotal role in coordinating cell migration, a fundamental process in wound healing. Upon activation by upstream signals such as growth factors, Rac1-GTP initiates a cascade of events leading to the formation of lamellipodia and focal adhesions, which are essential for cell movement. A simplified diagram of this pathway is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rac1: A Regulator of Cell Migration and a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
Troubleshooting & Optimization
EHT 1864 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of EHT 1864, a well-characterized inhibitor of Rac family GTPases, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of this compound?
This compound is a potent inhibitor of the Rac family of small GTPases.[1][2][3] Its primary mechanism of action involves binding directly to Rac proteins (Rac1, Rac1b, Rac2, and Rac3), which promotes the dissociation of bound guanine nucleotides (GDP/GTP).[4][5] This locks Rac in an inactive state, preventing it from interacting with its downstream effectors and thereby inhibiting Rac-mediated signaling pathways.[4][5][6]
Q2: I'm observing effects in my experiment that don't seem to align with Rac1 inhibition. Is it possible that this compound has off-target effects?
Yes, particularly at high concentrations, this compound has been documented to exhibit off-target effects.[7][8] A key study in mouse platelets demonstrated that at a concentration of 100 μM, this compound can induce significant effects that are independent of its inhibitory action on Rac1.[7][8]
Q3: What specific off-target effects of this compound have been reported at high concentrations?
At 100 μM in mouse platelets, this compound has been shown to:
-
Markedly impair agonist-induced platelet activation even in Rac1-deficient platelets, indicating a Rac1-independent mechanism.[7][8]
-
Directly affect the activation of p21-activated kinases (PAK1) and PAK2, which are known downstream effectors of Rac1.[7][8]
-
Increase cell death in human bladder smooth muscle cells, an effect that may be Rac1-independent.
Q4: What concentration of this compound is considered "high" and more likely to produce off-target effects?
Based on published research, concentrations around 100 μM have been shown to induce off-target effects in cellular assays.[7][8] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving Rac inhibition without significant off-target activity in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes in Rac1-Knockout or siRNA-Treated Cells
Symptoms: You are treating Rac1-knockout or siRNA-mediated Rac1 knockdown cells with a high concentration of this compound and still observing a cellular phenotype (e.g., inhibition of platelet aggregation, changes in cell morphology, or apoptosis).
Possible Cause: This is a strong indication of a Rac1-independent off-target effect of this compound.[7][8]
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve with this compound in both your wild-type and Rac1-deficient cells. This will help you identify a concentration range where the effect is observed in wild-type cells but minimized in Rac1-deficient cells, representing the on-target window.
-
Investigate PAK Inhibition: Assess the phosphorylation status of PAK1 and PAK2. A decrease in their activation in the presence of this compound, even in the absence of Rac1, would point towards a direct off-target effect on these kinases.[7][8]
-
Use a Structurally Unrelated Rac Inhibitor: To confirm that your phenotype is due to Rac1 inhibition, consider using a different Rac inhibitor with a distinct mechanism of action, such as NSC23766, which inhibits Rac1 activation by preventing its interaction with GEFs.[9]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms: Your in vitro assays (e.g., pull-down assays with purified proteins) show potent inhibition of Rac1 activity at a certain this compound concentration, but your cellular assays require a much higher concentration to achieve a similar effect, potentially leading to off-target responses.
Possible Cause: Cellular permeability, stability of the compound in culture media, and the presence of intracellular interacting partners can influence the effective concentration of this compound.
Troubleshooting Steps:
-
Verify Cellular Rac1 Inhibition: Directly measure the level of active Rac1-GTP in your cells treated with various concentrations of this compound using a Rac1 activation assay (e.g., G-LISA or PAK-PBD pull-down). This will establish the actual effective concentration for on-target inhibition in your cellular context.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound to achieve maximal Rac1 inhibition.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and does not contribute to the observed phenotype.
Data Presentation
Table 1: On-Target Binding Affinity of this compound for Rac Isoforms
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 250 nM |
Data compiled from multiple sources.[1][2][3]
Table 2: Summary of Reported Off-Target Effects of this compound at High Concentration (100 μM)
| Experimental System | Observed Off-Target Effect | Reference |
| Mouse Platelets | Impaired agonist-induced activation in Rac1-deficient platelets | [7][8] |
| Mouse Platelets | Direct inhibition of PAK1 and PAK2 activation | [7][8] |
| Human Bladder Smooth Muscle Cells | Increased cell death |
Experimental Protocols
Protocol 1: Rac1 Activation Assay (G-LISA)
This protocol provides a general workflow for quantifying active, GTP-bound Rac1 in cell lysates.
-
Cell Culture and Treatment: Plate cells to the desired density and allow them to adhere. Starve cells in serum-free media if necessary, and then treat with this compound at various concentrations for the desired time. Stimulate with an appropriate agonist to activate Rac1.
-
Cell Lysis: Aspirate the media and lyse the cells with the lysis buffer provided in a commercial G-LISA kit. Scrape the cells and centrifuge to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
G-LISA Procedure: Follow the manufacturer's instructions for the G-LISA assay. This typically involves adding equal amounts of protein lysate to a 96-well plate coated with a Rac-GTP binding protein, followed by incubation, washing, and detection with a specific antibody and a colorimetric substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and normalize the readings to the protein concentration.
Protocol 2: Platelet Aggregation Assay
This protocol outlines the general steps for assessing platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP.
-
Incubation with Inhibitor: Pre-incubate the PRP with different concentrations of this compound or vehicle control.
-
Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Measurement of Aggregation: Measure the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: Quantify the percentage of aggregation relative to a platelet-poor plasma (PPP) control.
Signaling Pathway Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases | ID: fj236b05n | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EHT 1864 & Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of EHT 1864 in primary cells. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the Rac family of Rho GTPases, including Rac1, Rac1b, Rac2, and Rac3.[1][2][3] It functions by binding to Rac GTPases and promoting the loss of bound guanine nucleotides (GDP/GTP), which locks the protein in an inert and inactive state.[4][5][6] This prevents Rac proteins from interacting with their downstream effectors, thereby inhibiting signaling pathways that control cytoskeletal organization, cell proliferation, and survival.[4][5]
Q2: Is this compound cytotoxic to primary cells?
Q3: What are the expected phenotypic effects of this compound on primary cells at non-cytotoxic concentrations?
Given that Rac GTPases are critical for cytoskeletal dynamics, treatment with this compound is expected to primarily affect cell morphology and motility. Researchers have observed inhibition of lamellipodia formation in various cell types.[5][8] In primary neurons, this compound has been shown to reduce spine density.[7] Therefore, you may observe changes in cell spreading, migration, and the formation of membrane protrusions.
Q4: How should I prepare and store this compound?
This compound is soluble in water and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[1] When preparing your working concentrations, be mindful of the final DMSO concentration in your cell culture medium, as high concentrations of DMSO can be toxic to primary cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at low concentrations of this compound. | 1. The primary cell type is particularly sensitive to Rac inhibition. 2. The final concentration of the solvent (e.g., DMSO) is too high. 3. The this compound stock solution has degraded. | 1. Perform a dose-response experiment starting from a very low concentration range (e.g., nanomolar). 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. 3. Prepare a fresh stock solution of this compound. |
| No observable effect on the target pathway or phenotype. | 1. The concentration of this compound is too low. 2. The incubation time is not sufficient. 3. The primary cells have low levels of active Rac GTPases. 4. The specific Rac isoform in your cells is less sensitive to this compound. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Optimize the incubation time. 3. Consider stimulating the cells with a known activator of Rac signaling to confirm the inhibitor's efficacy. 4. Confirm the expression of Rac1, Rac2, or Rac3 in your primary cells. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolation and culture. 2. Inconsistent preparation of this compound working solutions. 3. Differences in cell density at the time of treatment. | 1. Standardize the primary cell isolation and culture protocol. 2. Prepare fresh working solutions for each experiment from a reliable stock. 3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Observed morphological changes but no significant cell death. | This is an expected outcome at non-cytotoxic concentrations of this compound due to its role in regulating the actin cytoskeleton. | Document these morphological changes as part of the experimental results. These changes can be an indicator of the inhibitor's on-target activity. |
Quantitative Data Summary
Direct comparative studies on the cytotoxicity of this compound across a range of primary cells are limited. The following table summarizes available data, primarily from transformed or cancer cell lines, and notes concentrations used in primary cell studies.
| Cell Type | Assay | Endpoint | Result (IC50/Concentration) | Reference |
| NIH 3T3 (mouse fibroblasts) | MTT | Proliferation | ~5 µM (inhibition of Ras-induced proliferation) | [4] |
| Pancreatic Cancer Cell Lines | Proliferation Assay | Proliferation | EC50 in the low micromolar range | [9] |
| Glioblastoma Cell Lines | Proliferation Assay | Proliferation | IC50 values reported | [10] |
| Primary Cultured Hippocampal Pyramidal Neurons | Functional Assay | Rescue of phenotype | Not reported (used for functional studies) | [4] |
| Primary Rat Cerebellar Astrocytes | Cell Viability | Cell Viability | Not directly for this compound, but a Rac1 inhibitor (NSC23766) showed protective effects against arsenic-induced apoptosis. | [11] |
| Pancreatic β-cells | Functional Assay | Inhibition of GSIS | 10 µM showed complete inhibition of glucose-stimulated insulin secretion. | [1] |
Note: The IC50 values for proliferation should not be directly interpreted as lethal concentrations but rather as the concentration that inhibits 50% of cell growth. Cytotoxicity should be independently verified using assays that measure cell death.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the reaction mixture from the kit.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed primary cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation method.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the Rac signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Rho-GTPases in immune cell migration and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rac1 and Cdc42 Play Important Roles in Arsenic Neurotoxicity in Primary Cultured Rat Cerebellar Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with EHT 1864 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using EHT 1864. Here, you will find information to help interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Rac family of small GTPases.[1][2][3] It functions by binding with high affinity to Rac proteins, which promotes the loss of their bound guanine nucleotide (GDP/GTP).[1][4] This places the Rac protein in an inert and inactive state, preventing it from interacting with downstream effectors and inhibiting its signaling functions.[1][2][4]
Q2: Which Rac isoforms does this compound inhibit?
A2: this compound inhibits multiple Rac isoforms, including Rac1, Rac1b, Rac2, and Rac3.[1][3] Its binding affinity varies among these isoforms.
Q3: What are some common on-target effects of this compound?
A3: Successful this compound treatment is expected to inhibit Rac-mediated cellular processes. These include a reduction in the formation of lamellipodia, inhibition of cell transformation induced by constitutively active Rac1, and impairment of oncogenic Ras-induced cell proliferation.[1][5]
Q4: Is this compound known to have off-target effects?
A4: Yes, studies have reported off-target effects, particularly at higher concentrations. For example, at 100 μM, this compound has been shown to have Rac1-independent effects on platelet function in mice.[6] It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify potential off-target effects.
Troubleshooting Unexpected Results
Problem 1: I'm observing effects in my experiment that seem independent of Rac1 signaling.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound can exert effects that are not mediated by Rac1.[6] Research in mouse platelets has indicated that concentrations of 100 μM can lead to significant off-target activities.[6]
-
Troubleshooting Steps:
-
Titrate the concentration of this compound: Determine the minimal concentration required to achieve the desired on-target effect in your system. This can be done by performing a dose-response curve and assessing a known Rac1-dependent phenotype.
-
Use a negative control compound: If available, use a structurally related but inactive compound to confirm that the observed effects are due to the specific activity of this compound.
-
Employ a secondary, structurally different Rac1 inhibitor: Confirm your phenotype with another Rac1 inhibitor that has a different mechanism of action to ensure the observed effect is specific to Rac1 inhibition.
-
Utilize Rac1-deficient cells: A critical control is to treat Rac1-deficient cells with this compound. Any effects observed in these cells are likely Rac1-independent.[6]
-
Problem 2: The inhibitory effect of this compound is less than expected.
-
Possible Cause 1: Inhibitor instability or improper storage. this compound, like many small molecules, can degrade if not stored correctly.
-
Troubleshooting Steps:
-
Verify storage conditions: this compound should be stored at +4°C for short-term use and at -20°C or -80°C for long-term storage, protected from moisture.[3]
-
Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for each experiment or aliquot stock solutions for single use.[3]
-
-
Possible Cause 2: Suboptimal experimental conditions. The effectiveness of this compound can be influenced by factors such as cell density, serum concentration, and incubation time.
-
Troubleshooting Steps:
-
Optimize incubation time: The time required for this compound to exert its effects can vary between cell types and experimental systems. Perform a time-course experiment to determine the optimal incubation period.
-
Review cell culture conditions: High cell density or high serum concentrations may reduce the effective concentration of the inhibitor available to the cells. Consider optimizing these parameters.
-
Problem 3: I'm observing unexpected potentiation of a signaling pathway.
-
Possible Cause: Complex cellular crosstalk. Cellular signaling pathways are highly interconnected. Inhibiting one pathway can sometimes lead to the compensatory activation of another. For instance, in some contexts, this compound has been observed to potentiate KCl-induced insulin secretion, while inhibiting glucose-stimulated insulin secretion.[7]
-
Troubleshooting Steps:
-
Comprehensive literature review: Investigate whether similar paradoxical effects have been reported in your specific cell type or a related system.
-
Broad-spectrum pathway analysis: Use techniques like phospho-protein arrays or western blotting for key signaling nodes (e.g., Akt, ERK) to get a broader view of the signaling changes induced by this compound in your system.
-
Data Presentation
Table 1: Binding Affinities (Kd) of this compound for Rac Isoforms
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 230 - 250 nM |
(Data compiled from multiple sources)[3][5][8]
Experimental Protocols
Protocol 1: Rac1 Activity Pulldown Assay
This protocol is used to determine the levels of active, GTP-bound Rac1 in cell lysates.
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris.
-
Pulldown: Incubate the clarified lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to glutathione-sepharose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a Rac1-specific antibody.
Visualizations
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
how to control for EHT 1864 non-specific effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the non-specific effects of EHT 1864 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Rac family of small GTPases, which includes Rac1, Rac1b, Rac2, and Rac3.[1][2][3] Its primary mechanism of action involves binding with high affinity to Rac proteins, which promotes the displacement of bound guanine nucleotides (GDP/GTP).[1][4] This locks Rac in an inert and inactive state, preventing it from interacting with its downstream effectors.[1][4]
Q2: What are the known non-specific or off-target effects of this compound?
While this compound is reported to be selective for Rac GTPases over other Rho family members like RhoA and Cdc42, non-specific effects have been observed, particularly at higher concentrations.[5][6] One study using mouse platelets reported significant Rac1-independent effects on platelet function at a concentration of 100 μM.[5] Researchers should be cautious and determine the optimal concentration for their specific cell type and assay to minimize the risk of off-target effects.
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response analysis to determine the lowest concentration that elicits the desired biological effect in your system. As a starting point, concentrations ranging from 5 µM to 50 µM have been used in various published studies.[7] However, be aware that off-target effects have been reported at concentrations as high as 100 µM.[5]
Troubleshooting Guide: Controlling for Non-Specific Effects
Controlling for the non-specific effects of any chemical inhibitor is critical for the accurate interpretation of experimental results. The following guides provide detailed methodologies for essential control experiments.
Determining the Optimal Concentration: The Dose-Response Curve
To minimize off-target effects, it is essential to use the lowest effective concentration of this compound.
Experimental Protocol:
-
Cell Seeding: Plate cells at a density appropriate for your assay.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for a predetermined duration. Include a vehicle-only control (e.g., DMSO).
-
Assay: Perform your primary assay to measure the biological response of interest (e.g., inhibition of cell migration, reduction in Rac1-GTP levels).
-
Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration). Select the lowest concentration that gives a robust and significant effect for future experiments.
Validating On-Target Activity: Rescue Experiments
A rescue experiment can confirm that the observed phenotype is due to the inhibition of Rac1.
Experimental Protocol:
-
Constructs: Obtain a plasmid encoding a constitutively active mutant of Rac1 (e.g., Rac1 Q61L) that is resistant to the effects of this compound, if available, or a wild-type Rac1 for overexpression. A control plasmid (e.g., empty vector) is also required.
-
Transfection: Transfect the cells with the constitutively active Rac1 construct or the empty vector control.
-
Treatment: After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with the optimal concentration of this compound.
-
Assay: Perform your primary assay.
-
Analysis: If the phenotype induced by this compound is rescued (reversed) in the cells expressing the constitutively active Rac1 mutant compared to the empty vector control, it strongly suggests that the effect of this compound is on-target.
Orthogonal Validation: siRNA/shRNA Knockdown
Using a genetic approach to inhibit Rac1 function can help validate the pharmacological findings with this compound.
Experimental Protocol:
-
Reagents: Obtain validated siRNA or shRNA constructs targeting Rac1 and a non-targeting control.
-
Transfection/Transduction: Introduce the siRNA/shRNA into your cells using an appropriate method.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of Rac1 protein levels by Western blot.
-
Assay: Perform your primary assay on the Rac1-knockdown cells and the non-targeting control cells.
Assessing Specificity: Activity Assays for Related GTPases
To confirm the specificity of this compound for Rac GTPases, it is advisable to test its effect on the activity of other closely related Rho family members.
Experimental Protocol:
-
Cell Treatment: Treat cells with the optimal concentration of this compound or a vehicle control.
-
Cell Lysis: Lyse the cells under conditions that preserve GTPase activity.
-
Activity Assays: Perform GTPase activity assays (e.g., G-LISA or pull-down assays) for Rac1, RhoA, and Cdc42. Kits for these assays are commercially available.
-
Analysis: Compare the activity levels of Rac1, RhoA, and Cdc42 in the this compound-treated cells versus the vehicle-treated cells. A specific inhibitor should significantly reduce Rac1 activity with minimal or no effect on RhoA and Cdc42 activity.
Quantitative Data Summary
| Parameter | Rac1 | Rac1b | Rac2 | Rac3 | Reference |
| Binding Affinity (Kd) in nM | 40 | 50 | 60 | 230 | [2][3] |
Visualizing Pathways and Workflows
Caption: Mechanism of this compound action on the Rac1 activation cycle.
References
- 1. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 4. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 5. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
EHT 1864 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of EHT 1864, a potent inhibitor of the Rac family of small GTPases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Rac family of GTPases, including Rac1, Rac1b, Rac2, and Rac3.[1][2] It functions by binding to Rac proteins and promoting the loss of their bound guanine nucleotide, which locks them in an inert and inactive state.[3][4][5] This prevents Rac from engaging with its downstream effectors, thereby inhibiting Rac-mediated signaling pathways.[3][4][5]
Q2: Which specific Rac isoforms does this compound inhibit?
A2: this compound exhibits high-affinity binding to several Rac isoforms. The dissociation constants (Kd) are approximately 40 nM for Rac1, 50 nM for Rac1b, 60 nM for Rac2, and 250 nM for Rac3.[1][6]
Q3: What are the common cellular effects of this compound treatment?
A3: this compound has been shown to inhibit Rac1-dependent processes such as the formation of lamellipodia stimulated by platelet-derived growth factor (PDGF).[4][5] It can also reverse cellular transformation induced by constitutively active Rac1 and inhibit oncogenic Ras-induced cell proliferation.[6] Additionally, in neuronal contexts, it has been observed to reduce the production of β-amyloid peptides.
Troubleshooting Guide: this compound Solubility Issues
Issue: I am having difficulty dissolving this compound.
Solution:
This compound can exhibit limited solubility. The following steps and solvents are recommended to achieve complete dissolution:
-
Choose the Right Solvent: Based on available data, DMSO is the most effective solvent for achieving high-concentration stock solutions.[6] Water and ethanol can also be used, but typically yield lower concentrations.[1]
-
Employ Physical Dissolution Aids: If the compound does not readily dissolve, gentle warming of the solution at 37°C for 10 minutes can be beneficial.[1] Additionally, sonication in an ultrasonic bath can help to break up any precipitate and facilitate dissolution.[1]
-
Use Fresh, High-Quality Solvents: For DMSO, it is crucial to use fresh, anhydrous grade solvent. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[6]
Data Presentation: this compound Solubility
The following table summarizes the maximum reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 100 | 171.97 |
| Water | ≥ 100 | 171.97 |
| Ethanol | Insoluble | Insoluble |
| DMF | 50 | Not Specified |
| PBS (pH 7.2) | 10 | Not Specified |
Note: Solubility can be batch-dependent. Always refer to the batch-specific data on the Certificate of Analysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 75 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solution is not clear, warm it at 37°C for 10 minutes and/or sonicate for a few minutes until the solid is fully dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[1][6]
Protocol 2: Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest (e.g., NIH-3T3 fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform serial dilutions to obtain the final desired concentrations (e.g., 5-10 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 1 to 48 hours), depending on the specific experimental endpoint.
-
Proceed with downstream analysis, such as cell viability assays, microscopy for morphological changes, or protein extraction for Western blotting.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the Rac GTPase cycle.
Caption: General experimental workflow for cell-based assays using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 4. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
EHT 1864 Technical Support Center: Troubleshooting Efficacy in Diverse Cell Types
Welcome to the technical support center for EHT 1864, a potent inhibitor of the Rac family of small GTPases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to Rac family GTPases, including Rac1, Rac1b, Rac2, and Rac3.[1][2] This binding prevents the association of guanine nucleotides, effectively locking the Rac GTPase in an inactive state.[2][3][4] This prevents its interaction with downstream effectors, thereby inhibiting Rac-mediated signaling pathways.[2][4][5][6]
Q2: What are the known binding affinities of this compound for different Rac isoforms?
A2: this compound exhibits high-affinity binding to several Rac isoforms. The dissociation constants (Kd) are summarized in the table below.
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM |
| Rac1b | 50 nM |
| Rac2 | 60 nM |
| Rac3 | 230-250 nM |
(Data sourced from multiple references)[1][5][7]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is soluble in water up to 20 mM and in DMSO up to 75-100 mM.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound at +4°C as a solid. Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[1][5] It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between different cell types. While some studies report effects in the low micromolar range (e.g., 5-10 µM)[3][7], others have used concentrations up to 50 µM.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Solution:
-
Titration Experiment: Perform a concentration-response curve starting from a low concentration (e.g., 1 µM) and increasing to a higher concentration (e.g., 50 µM).
-
Literature Review: Check for published studies that have used this compound in a similar cell type to guide your concentration range. For example, 10 µM this compound has been shown to inhibit glucose-stimulated insulin secretion in INS-1 832/13 pancreatic β-cells.[1][3] In NIH 3T3 fibroblasts, 5 µM was used to inhibit lysophosphatidic acid-induced stress fiber formation.[7]
Possible Cause 2: Cell Line-Specific Differences in Rac Signaling. The reliance of a particular cellular process on Rac GTPases can differ between cell types. Some cell lines may have redundant signaling pathways or may not primarily depend on the Rac isoforms targeted by this compound for the phenotype being studied. For instance, studies have shown varied efficacy of Rac inhibitors in different pancreatic cancer cell lines, which may be due to the utilization of multiple GEFs to activate Rac1.[8]
Solution:
-
Confirm Rac Activation: Before and after treatment with this compound, assess the activation state of Rac GTPases in your cell line using a Rac activation assay (e.g., G-LISA or pull-down assay). This will confirm that the drug is engaging its target in your experimental system.
-
Alternative Inhibitors: Consider using other Rac inhibitors with different mechanisms of action, such as NSC23766, which inhibits the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs).[10]
Possible Cause 3: Inadequate Incubation Time. The onset of the inhibitory effect of this compound can vary depending on the cellular process being investigated.
Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for your desired effect. Some effects may be rapid (within 1-2 hours)[3][10], while others, such as those involving changes in cell proliferation, may require longer incubation periods (e.g., 24-96 hours).[7]
Problem 2: I am observing unexpected or off-target effects.
Possible Cause: High Concentrations or Cell Type Sensitivity. At higher concentrations, the risk of off-target effects increases. Some cell types may be more sensitive to these effects. For example, off-target effects of this compound, such as the induction of apoptosis, have been observed in mouse platelets.[9]
Solution:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that produces the desired inhibitory effect.
-
Control Experiments: Include appropriate negative controls in your experiments. This could involve using a structurally related but inactive compound if available.
-
Phenotypic Analysis: Carefully monitor cell morphology and viability using techniques like microscopy and cell viability assays (e.g., MTT or trypan blue exclusion) to identify any signs of toxicity or unintended effects.
Experimental Protocols
Protocol 1: Rac1 Activation Assay (G-LISA)
This protocol is adapted from a study on INS-1 832/13 cells.[3]
-
Cell Culture and Treatment: Plate cells and culture overnight. Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Cell Stimulation: Stimulate the cells with your agonist of choice (e.g., high glucose) for the appropriate time (e.g., 20 minutes) in the continued presence of this compound.
-
Lysis and Quantification: Lyse the cells and quantify active Rac1 levels using a G-LISA activation assay kit according to the manufacturer's instructions.
-
Data Analysis: Express the data as a fold increase over the unstimulated control.
Protocol 2: Cell Proliferation Assay (MTT)
This protocol is based on a method used for NIH 3T3 cells.[7]
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Culture the cells for the desired period (e.g., up to 4 days) in complete growth medium with or without this compound (e.g., 5 µM).
-
MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µl/well of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for troubleshooting.
Caption: Mechanism of this compound action on the Rac GTPase cycle.
Caption: Troubleshooting workflow for this compound efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity and Mechanism of Action of this compound, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
EHT 1864 Technical Support Center: Stability and Handling in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and use of EHT 1864 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective and reproducible application of this potent Rac family GTPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Rac subfamily of Rho GTPases.[1] It functions by binding directly to Rac1, Rac1b, Rac2, and Rac3, which prevents the exchange of GDP for GTP and locks the GTPase in an inactive state.[2] This inhibition of Rac activation disrupts downstream signaling pathways involved in actin cytoskeleton organization, cell migration, and proliferation.[3]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
This compound is soluble in both water and DMSO.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. Vendor information suggests that stock solutions can be stored at -20°C for up to six months or at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: Is this compound stable in cell culture media?
Q4: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and the specific biological question being addressed. Published studies have used concentrations ranging from the low micromolar (e.g., 5 µM) to higher concentrations (e.g., 100 µM).[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Be aware that at higher concentrations (e.g., 100 µM), off-target effects have been reported in some cell types, such as mouse platelets.[5]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 581.47 g/mol | [1] |
| Formula | C₂₅H₂₇F₃N₂O₄S·2HCl | [1] |
| Binding Affinity (Kd) | Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM | [4] |
| Solubility (DMSO) | ≥ 32 mg/mL | [7] |
| Solubility (Water) | 20 mM | [1] |
Example: Stability of this compound in Cell Culture Media (Hypothetical Data)
The following table is a template for how to present stability data for this compound once it has been determined experimentally using the protocol provided below.
| Media Type | Serum Concentration | Incubation Temperature | Half-life (t1/2) in hours |
| DMEM, High Glucose | 10% FBS | 37°C | Data to be determined |
| RPMI-1640 | 10% FBS | 37°C | Data to be determined |
| DMEM, High Glucose | 0% FBS (serum-free) | 37°C | Data to be determined |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a framework for quantitatively determining the stability of this compound in your specific cell culture medium.
1. Materials
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, amber microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Procedure
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in the cell culture medium of interest at the desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Preparation for HPLC-MS:
-
For each time point, take an aliquot of the medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted samples into the HPLC-MS system.
-
Use a C18 column and a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the disappearance of the parent this compound molecule by detecting its specific mass-to-charge ratio (m/z) using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound versus time.
-
Calculate the half-life (t1/2) from the degradation curve.
-
Mandatory Visualizations
References
- 1. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound 2HCl - Immunomart [immunomart.com]
Validation & Comparative
A Comparative Guide to the Specificity of EHT 1864 and Other Rac Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rac GTPase inhibitor EHT 1864 with other commonly used inhibitors, NSC23766 and ZINC69391. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of Rac-dependent signaling pathways.
Introduction to Rac GTPase Inhibition
Rac, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes, including cytoskeleton dynamics, cell proliferation, and migration. Its aberrant activation is implicated in various pathologies, particularly cancer. Small molecule inhibitors of Rac are therefore valuable research tools and potential therapeutic agents. The specificity of these inhibitors is paramount to ensure that observed effects are directly attributable to the inhibition of Rac and not due to off-target interactions. This guide focuses on comparing the specificity of this compound, a direct Rac binder, with NSC23766 and ZINC69391, which interfere with Rac's interaction with Guanine Nucleotide Exchange Factors (GEFs).
Mechanism of Action
The three inhibitors employ distinct mechanisms to block Rac signaling:
-
This compound: This small molecule directly binds to Rac isoforms. This interaction promotes the dissociation of the bound guanine nucleotide (GDP/GTP), locking Rac in an inert and inactive state.[1][2] This prevents its engagement with downstream effectors.[2]
-
NSC23766: This inhibitor functions by blocking the interaction between Rac1 and its specific GEFs, such as Tiam1 and Trio.[3][4] By preventing GEF binding, NSC23766 inhibits the exchange of GDP for GTP, thus keeping Rac1 in its inactive state.
-
ZINC69391: This compound also inhibits the Rac1-GEF interaction. It is thought to achieve this by masking the Trp56 residue on the surface of Rac1, a key residue for GEF recognition.[5][6]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the potency and specificity of this compound, NSC23766, and ZINC69391.
Table 1: Potency of Rac Inhibitors
| Inhibitor | Target Interaction | Measurement | Value | References |
| This compound | Direct binding to Rac1 | Kd | 40 nM | [1][7][8] |
| Direct binding to Rac1b | Kd | 50 nM | [1][7][8] | |
| Direct binding to Rac2 | Kd | 60 nM | [1][7][8] | |
| Direct binding to Rac3 | Kd | 250 nM | [1][7][8] | |
| NSC23766 | Inhibition of Rac1-GEF (Tiam1/Trio) interaction | IC50 | ~50 µM | [4][5] |
| ZINC69391 | Inhibition of cancer cell proliferation (MCF-7) | IC50 | 31 µM | |
| Inhibition of cancer cell proliferation (U937, HL-60, KG1A, Jurkat) | IC50 | 41-54 µM | [5] | |
| Inhibition of cancer cell proliferation (MDA-MB-231) | IC50 | 48 µM | ||
| Inhibition of cancer cell proliferation (F3II) | IC50 | 61 µM |
Table 2: Specificity and Off-Target Effects
| Inhibitor | Specificity Notes | Known Off-Target Effects | References |
| This compound | Binds to multiple Rac isoforms. At 50 µM, it blocks activation of Rac, but not the related proteins CDC42 or RhoA.[9] However, at 100 µM, significant Rac1-independent effects have been observed.[10] | Can directly affect the activation of the Rac1 effectors PAK1 and PAK2.[10] | [9][10] |
| NSC23766 | Does not inhibit the closely related Cdc42 or RhoA at concentrations effective for Rac1 inhibition. | At 100 µM, it shows significant Rac1-independent effects.[10] It has also been reported to have off-target effects on the CXCR4 chemokine receptor. | [10] |
| ZINC69391 | Shown to have no effect on Cdc42-GTP levels even at 50 µM.[1] | To date, specific off-target effects have not been extensively reported in the reviewed literature. | [1] |
Mandatory Visualization
Below are diagrams illustrating the Rac1 signaling pathway and a general workflow for assessing Rac inhibitor specificity.
Caption: Simplified Rac1 signaling pathway and points of intervention for the inhibitors.
Caption: General experimental workflow for assessing Rac inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to characterize the specificity of Rac inhibitors.
Rac1 Activation Assay (Pull-down)
This assay is used to measure the amount of active, GTP-bound Rac1 in cell lysates.
-
Principle: The p21-binding domain (PBD) of the Rac1 effector protein PAK1 specifically binds to the GTP-bound (active) form of Rac1. By using a GST-tagged PBD of PAK1 immobilized on agarose beads, active Rac1 can be "pulled down" from cell lysates.
-
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Pull-down: Incubate the cell lysates with GST-PAK-PBD agarose beads to capture active Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a Rac1-specific antibody. The intensity of the band corresponds to the amount of active Rac1.
-
Total Rac1 Control: A portion of the initial cell lysate should be run on the same gel to determine the total amount of Rac1, which serves as a loading control.
-
-
Selectivity Assessment: To assess selectivity, parallel pull-down assays can be performed for other Rho family GTPases. For Cdc42, a similar PAK-PBD pull-down can be used. For RhoA, a pull-down with the Rho-binding domain (RBD) of Rhotekin is used.
In Vitro GEF Interaction Assay
This assay assesses the ability of an inhibitor to block the interaction between Rac1 and its GEF.
-
Principle: This assay measures the direct interaction between purified Rac1 and a specific GEF (e.g., Tiam1) in the presence or absence of the inhibitor.
-
Protocol Outline (Affinity Precipitation):
-
Protein Expression and Purification: Express and purify recombinant GST-tagged Rac1 and a tagged version of the GEF (e.g., HA-Tiam1).
-
Incubation: Incubate the purified GEF with GST-Rac1 immobilized on glutathione agarose beads in the presence of varying concentrations of the inhibitor.
-
Washing: Wash the beads to remove unbound GEF.
-
Elution and Western Blotting: Elute the protein complexes and analyze by SDS-PAGE and Western blotting using an antibody against the GEF's tag (e.g., anti-HA). A decrease in the amount of co-precipitated GEF indicates inhibition of the interaction.
-
Direct Binding Assay (Fluorescence Polarization)
This method is used to determine the binding affinity (Kd) of an inhibitor that directly interacts with Rac.
-
Principle: A fluorescently labeled Rac protein (or a fluorescent analog of GDP/GTP) will have a low rate of rotation in solution when bound to a larger protein or when its environment is altered by inhibitor binding, resulting in high fluorescence polarization. When the inhibitor binds, it can displace the fluorescent probe or alter the protein's rotation, leading to a change in polarization.
-
Protocol Outline:
-
Reagents: Purified Rac protein and the inhibitor. A fluorescently labeled nucleotide (e.g., mant-GDP) or a fluorescently labeled inhibitor.
-
Titration: A fixed concentration of the fluorescently labeled component is titrated with increasing concentrations of the unlabeled binding partner (either the inhibitor or the protein).
-
Measurement: The fluorescence polarization is measured at each titration point.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant, and the data is fitted to a binding isotherm to calculate the dissociation constant (Kd).
-
Conclusion
The choice of a Rac inhibitor should be guided by its mechanism of action and its specificity profile in the context of the intended experiments.
-
This compound is a potent, direct inhibitor of multiple Rac isoforms with nanomolar affinity. Its mechanism of inducing nucleotide displacement is distinct from GEF-interaction inhibitors. However, researchers should be aware of potential Rac1-independent effects at higher concentrations.
-
NSC23766 is a well-characterized inhibitor of the Rac1-GEF interaction and has been shown to be selective for Rac1 over Cdc42 and RhoA at effective concentrations. Its known off-target effects on CXCR4 and NMDA receptors should be considered when interpreting results in relevant cellular systems.
-
ZINC69391 also targets the Rac1-GEF interaction and has demonstrated specificity for Rac1 over Cdc42 in cell-based assays. While it shows promise as a specific Rac1 inhibitor, further characterization of its direct binding affinity and a broader off-target profile would be beneficial.
For experiments requiring high specificity, it is recommended to use the lowest effective concentration of the inhibitor and to include appropriate controls, such as using multiple inhibitors with different mechanisms of action and validating key findings with genetic approaches like siRNA-mediated knockdown of Rac.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EHT 1864's Inhibitory Effect on Rac Activity: A Comparative Guide
For researchers and professionals in drug development, understanding the specific action of small molecule inhibitors is paramount. This guide provides an objective comparison of EHT 1864, a potent inhibitor of the Rac family of small GTPases, with other available alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
This compound: A Direct Inhibitor of Rac GTPases
This compound is a small molecule that directly targets Rac family proteins, which are key regulators of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.[1][2] Aberrant Rac signaling is implicated in various pathologies, making it a significant target for therapeutic intervention.[3]
Mechanism of Action
This compound functions by binding with high affinity to Rac proteins, including Rac1, Rac1b, Rac2, and Rac3.[4][5][6][7][8] This binding promotes the displacement of bound guanine nucleotides (GDP/GTP), effectively locking Rac in an inert and inactive state.[9][10][11] Consequently, this compound prevents Rac from engaging with its downstream effectors, thereby inhibiting its signaling cascades.[4][9]
Comparison with Alternative Rac Inhibitors
Several small molecules have been developed to target Rac activity, each with a distinct mechanism of action. The following table provides a comparative overview of this compound and other commonly used Rac inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Specificity | Reported Potency (in vitro) |
| This compound | Rac1, Rac1b, Rac2, Rac3 | Binds directly to Rac, promoting guanine nucleotide displacement and locking it in an inactive state.[9][10][11] | High affinity for Rac isoforms.[4][5][6][7][8] Does not significantly affect Cdc42 or RhoA at effective concentrations.[11][12] | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 230 nM (Rac3).[4][8] IC50 values in breast cancer cell lines range from 2.0 to 39.1 μM.[12] |
| NSC23766 | Rac1 | Prevents the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), Trio and Tiam1.[1] | Selective for Rac1 over Cdc42 and RhoA.[1] | IC50 ~ 50 μM for inhibiting Rac1 activation by GEFs.[2] |
| EHop-016 | Rac1, Rac3, Cdc42 | Inhibits the interaction of Rac with its GEF, Vav.[2] | Preferentially inhibits Rac1 and Rac3, with effects on Cdc42 at higher concentrations.[2] | IC50 ~ 1 μM for inhibiting Rac activation.[2] |
| MBQ-167 | Rac1, Rac2, Rac3, Cdc42 | Dual inhibitor of Rac and Cdc42. | Potent inhibitor of both Rac and Cdc42. | IC50 of 103 nM for Rac1/2/3 and 78 nM for Cdc42.[2] |
Quantitative Data on Inhibitory Effects
The following table summarizes experimental data on the inhibitory effects of this compound and NSC23766 on Rac-mediated cellular processes.
| Inhibitor | Cell Line | Assay | Effect | Concentration |
| This compound | Human Bladder Smooth Muscle Cells | Cell Viability | 32-fold increase in dead cells.[13] | Not specified |
| This compound | Pancreatic Cancer Cells (AsPC-1) | Cell Proliferation | ~20% decrease in proliferation.[14][15] | 25 μM |
| This compound | Pancreatic Cancer Cells (CD18/HPAF) | Cell Proliferation | No significant inhibition of growth.[14][15] | 25 μM |
| NSC23766 | Human Bladder Smooth Muscle Cells | Cell Viability | No significant effect on cell death.[13] | Not specified |
| NSC23766 | Pancreatic Cancer Cells (CD18/HPAF) | Rac1 Activity | Comparable inhibition to 10 μM of novel inhibitors.[14][15] | 100 μM |
Experimental Protocols
Rac1 Activation Assay (Pull-down Method)
This assay is widely used to quantify the amount of active, GTP-bound Rac1 in cell lysates.
Materials:
-
GST-PAK1-PBD (p21-activated kinase 1 p21-binding domain) fusion protein conjugated to agarose or magnetic beads.
-
Lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol).
-
Wash buffer (lysis buffer without glycerol).
-
Protease and phosphatase inhibitors.
-
Anti-Rac1 antibody.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation of Active Rac1:
-
Normalize total protein concentration of the cell lysates.
-
Incubate an aliquot of each lysate with GST-PAK1-PBD beads for 45-60 minutes at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.
-
A fraction of the total cell lysate should be run in parallel to determine the total Rac1 levels.
-
Visualizing Rac Signaling and Inhibition
Rac1 Signaling Pathway
The following diagram illustrates the central role of Rac1 in signal transduction, from upstream activation to downstream effector pathways.
Caption: Simplified Rac1 signaling pathway.
Experimental Workflow: Rac1 Activation Pull-Down Assay
This diagram outlines the key steps in a Rac1 activation pull-down assay.
Caption: Rac1 activation pull-down assay workflow.
This compound's Mechanism of Inhibition
This diagram illustrates how this compound disrupts the Rac1 activation cycle.
Caption: this compound's inhibitory mechanism on Rac1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Validating EHT 1864: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The small molecule EHT 1864 has emerged as a potent and valuable tool for investigating the multifaceted roles of Rac family GTPases in cellular processes ranging from cytoskeletal dynamics to cell signaling and proliferation. As a direct inhibitor of Rac1, Rac1b, Rac2, and Rac3, this compound offers a powerful pharmacological approach to dissecting Rac-dependent pathways. However, to rigorously validate findings from studies utilizing this compound and to unequivocally attribute observed phenotypes to the inhibition of Rac GTPases, it is crucial to employ orthogonal, genetically-defined methods.
This guide provides a comprehensive comparison of genetic approaches to validate findings from this compound studies, presenting supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Comparing Pharmacological and Genetic Inhibition of Rac GTPases
The central premise of validating pharmacological findings with genetic tools is to ensure that the observed effects of a compound are indeed due to its intended target and not off-target activities. The following tables summarize the key characteristics and comparative data for this compound, alternative small molecule inhibitors, and various genetic methods for inhibiting Rac1 function.
Table 1: Comparison of Rac1 Inhibition Methods
| Method | Target | Mechanism of Action | Key Advantages | Key Limitations |
| This compound | Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) | Binds directly to Rac, promoting the dissociation of bound guanine nucleotide, thus locking Rac in an inactive state.[1] | Potent and specific for Rac family, cell-permeable, reversible, temporal control of inhibition. | Potential for off-target effects at high concentrations, requires careful dose-response analysis. |
| NSC23766 | Rac1 | Inhibits the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), Trio and Tiam1, preventing Rac1 activation. | Specific for Rac1-GEF interaction, widely used benchmark. | Lower potency compared to this compound, potential for off-target effects. |
| EHop-016 | Rac1 and Rac3 | Inhibits the interaction of Rac with the GEF Vav2. | High potency. | Specificity for certain GEFs may not recapitulate global Rac inhibition. |
| siRNA/shRNA | Rac1 mRNA | Induces degradation of Rac1 mRNA, leading to reduced Rac1 protein expression. | High specificity for the target gene. | Incomplete knockdown can lead to residual protein function, potential for off-target effects of the siRNA/shRNA sequence, compensatory mechanisms may be activated. |
| CRISPR/Cas9 | Rac1 gene | Creates a double-strand break in the Rac1 gene, leading to frameshift mutations and permanent gene knockout. | Complete and permanent loss of protein function. | Potential for off-target mutations, can be lethal if the gene is essential, compensatory mechanisms may arise during clone selection. |
| Dominant-Negative Rac1 (T17N) | Rac GEFs | Sequesters GEFs, preventing them from activating endogenous Rac1. | Specific inhibition of GEF-mediated Rac1 activation. | Overexpression can lead to artifacts, may not inhibit all Rac1 functions. |
Table 2: Quantitative Comparison of Rac1 Inhibition Methods
| Method | Parameter | Value | Cell Line/System | Reference |
| This compound | Kd for Rac1 | 40 nM | Recombinant protein | [1] |
| IC50 for Rac1 activity | 1.1 µM | MDA-MB-435 cells | ||
| Inhibition of cell viability | IC50 ~2-40 µM | Various breast cancer cell lines | ||
| NSC23766 | IC50 for Rac1-Tiam1 interaction | ~50 µM | In vitro | |
| Inhibition of cell migration | Effective at 50-100 µM | Various cell lines | ||
| EHop-016 | IC50 for Rac1 activity | 1.1 µM | MDA-MB-435 cells | |
| Rac1 siRNA | Reduction in Rac1 protein | ~70-80% | Human bronchial epithelial cells | |
| Rac1 shRNA | Reduction in cell viability | Up to 83% | Human bladder smooth muscle cells | [2] |
| Reduction of polymerized actin | 56% | Human bladder smooth muscle cells | [2] | |
| Rac1 CRISPR KO | Reduction in cell invasion | ~60-fold decrease | SKOV3ip ovarian cancer cells |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for validating this compound findings, the following diagrams are provided in the DOT language for Graphviz.
Rac1 Signaling Pathways
Rac1, upon activation by GEFs, cycles from an inactive GDP-bound state to an active GTP-bound state. In its active form, Rac1 interacts with a multitude of downstream effectors to regulate various cellular processes. Two of the most well-characterized downstream pathways involve p21-activated kinase (PAK) and the WAVE regulatory complex, which are critical for cytoskeletal reorganization and cell motility.
References
EHT 1864 vs. Dominant-Negative Rac Mutants: A Comparative Guide to Inhibiting Rac GTPase Activity
For researchers, scientists, and drug development professionals, the specific and effective inhibition of Rac GTPase signaling is crucial for dissecting its role in cellular processes and for developing novel therapeutic strategies. This guide provides a comprehensive comparison of two widely used methods for inhibiting Rac function: the small molecule inhibitor EHT 1864 and the genetic approach of using dominant-negative Rac mutants.
This comparison will delve into their mechanisms of action, specificity, potential off-target effects, and the experimental protocols for their application, supported by available data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Dominant-Negative Rac Mutants |
| Method of Inhibition | Small molecule, direct binding to Rac | Genetic, expression of a mutant protein |
| Mechanism of Action | Promotes guanine nucleotide displacement, locking Rac in an inactive state.[1] | Sequesters Guanine Nucleotide Exchange Factors (GEFs), preventing activation of endogenous Rac. |
| Mode of Delivery | Addition to cell culture media or in vivo administration. | Transfection or transduction of a plasmid/viral vector encoding the mutant protein. |
| Temporal Control | Acute and reversible inhibition. | Constitutive or inducible expression, generally longer-term. |
| Specificity | Targets multiple Rac isoforms; potential for off-target effects at higher concentrations. | Can be isoform-specific (e.g., Rac1 T17N); potential for off-target effects on other Rho GTPases due to GEF promiscuity. |
| Ease of Use | Relatively simple to apply and titrate concentration. | Requires molecular biology techniques (cloning, transfection) and selection of expressing cells. |
In-Depth Comparison
Mechanism of Action
This compound is a cell-permeable small molecule that directly binds to Rac GTPases. Its unique mechanism of action involves promoting the dissociation of bound guanine nucleotides (both GDP and GTP), which locks the Rac protein in an inert, inactive conformation.[1] This prevents its interaction with downstream effectors, thereby inhibiting Rac-mediated signaling pathways.
Dominant-negative Rac mutants , such as those with a threonine-to-asparagine substitution at position 17 (e.g., Rac1 T17N), function by having a higher affinity for Guanine Nucleotide Exchange Factors (GEFs) than for GTP. When overexpressed in cells, these mutants effectively sequester GEFs, preventing them from interacting with and activating the endogenous, wild-type Rac proteins.
Figure 1. Rac signaling pathway and points of intervention.
Performance and Specificity: A Data-Driven Look
Direct quantitative comparisons between this compound and dominant-negative mutants in the same experimental system are scarce in the literature. However, we can compile and compare key performance metrics from various studies.
This compound: Potency and Isoform Specificity
This compound exhibits high affinity for several Rac isoforms, with dissociation constants (Kd) in the nanomolar range.
| Rac Isoform | Dissociation Constant (Kd) |
| Rac1 | 40 nM[2][3][4] |
| Rac1b | 50 nM[2][3][4] |
| Rac2 | 60 nM[2][3][4] |
| Rac3 | 230-250 nM[2][3][4] |
The effective concentration for inhibiting Rac-dependent cellular processes, such as lamellipodia formation, is typically in the low micromolar range. For instance, a concentration of 5 µM this compound has been shown to cause an approximately 80% reduction in PDGF-stimulated lamellipodia in NIH 3T3 cells.[5] In other studies, an IC50 of 10-50 µM has been reported for the inhibition of upstream GEF and downstream effector binding.[6]
Off-Target Effects of this compound: While initially characterized as a specific Rac inhibitor, a study has revealed critical off-target effects of this compound at a concentration of 100 µM in mouse platelets, indicating that at higher concentrations, its utility as a specific Rac inhibitor may be questionable.[7]
Dominant-Negative Rac Mutants: Efficacy and Specificity Concerns
The efficacy of dominant-negative mutants depends on their expression levels relative to the endogenous Rac proteins. High levels of expression are required to effectively sequester GEFs.
Off-Target Effects of Dominant-Negative Rac Mutants: A significant concern with dominant-negative mutants is their potential for non-specific inhibition of other Rho family GTPases, such as RhoA and Cdc42. This is because some GEFs can interact with multiple Rho GTPases. Overexpression of a dominant-negative Rac mutant can therefore sequester these promiscuous GEFs, leading to the inadvertent inhibition of other Rho family members. For example, one study demonstrated that a dominant-negative Rac1 mutant could indiscriminately inhibit Dbl-induced RhoA activity.[8]
Experimental Protocols
Using this compound to Inhibit Rac Activity
This protocol is a general guideline for treating cultured cells with this compound.
Materials:
-
This compound dihydrochloride
-
DMSO (for stock solution)
-
Cell culture medium appropriate for your cell line
-
Cells of interest plated in appropriate culture vessels
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Plate cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent) at the time of treatment.
-
Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A typical starting concentration is 5-10 µM, but this should be optimized for your cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
-
Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the specific cellular process being investigated. For example, pre-incubation for 1 hour has been used to study effects on glucose-stimulated insulin secretion.[9]
-
Analysis: Following incubation, proceed with your downstream analysis, such as immunofluorescence staining for cytoskeletal changes, or biochemical assays for Rac activity (e.g., G-LISA or pull-down assays).
Expression of Dominant-Negative Rac1 (T17N) in Mammalian Cells
This protocol provides a general procedure for transient transfection of a plasmid encoding a dominant-negative Rac1 mutant into a cell line such as NIH 3T3.
Materials:
-
Expression plasmid encoding dominant-negative Rac1 (e.g., pCMV-Myc-Rac1-T17N)
-
High-quality plasmid DNA preparation
-
Appropriate transfection reagent (e.g., Lipofectamine-based reagents)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium for your cell line
-
NIH 3T3 cells or other cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they are 50-80% confluent on the day of transfection.[10]
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the plasmid DNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent into serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.
-
Allow the cells to express the dominant-negative Rac1 protein for 24-48 hours.
-
-
Analysis:
-
Confirm the expression of the mutant protein by Western blotting using an antibody against the tag (e.g., Myc) or Rac1.
-
Assess the effect of the dominant-negative mutant on Rac-dependent cellular processes.
-
Figure 2. Generalized experimental workflows.
Conclusion: Making the Right Choice
The choice between this compound and dominant-negative Rac mutants depends on the specific experimental goals, the cell system being used, and the desired level of temporal control.
This compound is an excellent choice for:
-
Acute and reversible inhibition of Rac signaling.
-
Experiments where temporal control is critical.
-
High-throughput screening applications.
-
In vivo studies, due to its drug-like properties.
Dominant-negative Rac mutants are well-suited for:
-
Stable, long-term inhibition of Rac function in cell lines.
-
When a genetic approach is preferred over a pharmacological one.
-
Investigating the role of a specific Rac isoform, provided an isoform-specific mutant is available.
Important Considerations:
-
Concentration Matters for this compound: To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound and, if possible, to validate findings with a secondary method.
-
Validate Dominant-Negative Expression: When using dominant-negative mutants, it is essential to verify their expression levels and to consider potential off-target effects on other Rho GTPases, for which control experiments may be necessary.
References
- 1. Characterization of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), attenuates glucose-stimulated insulin secretion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfecting Plasmid DNA into NIH3T3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Analysis of EHT 1864 and Other Small Molecule Inhibitors of Rac GTPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of EHT 1864, a well-characterized small molecule inhibitor of the Rac family of GTPases, and other notable small molecule inhibitors targeting this critical signaling node. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs and to provide a comprehensive overview for those involved in drug development.
Introduction to Rac GTPase Inhibition
The Ras-related C3 botulinum toxin substrate (Rac) subfamily of Rho GTPases, particularly Rac1, are pivotal regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac signaling is implicated in various pathological conditions, most notably cancer metastasis and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting Rac has become an area of intense research. This guide focuses on this compound and provides a comparative assessment against other widely used and recently developed inhibitors.
Mechanism of Action of Key Rac Inhibitors
Small molecule inhibitors of Rac can be broadly categorized based on their mechanism of action. This compound represents a class of inhibitors that directly bind to Rac proteins, whereas others, like NSC23766, target the interaction of Rac with its activating proteins, the guanine nucleotide exchange factors (GEFs).
-
This compound: This inhibitor directly binds to Rac1, as well as its isoforms Rac1b, Rac2, and Rac3.[1][2] This binding event promotes the dissociation of bound guanine nucleotides (GDP/GTP), effectively locking the Rac protein in an inactive conformation and preventing its interaction with downstream effectors.[2]
-
NSC23766: In contrast, NSC23766 functions by inhibiting the interaction between Rac1 and its specific GEFs, such as Trio and Tiam1.[1][3] By preventing this interaction, NSC23766 blocks the exchange of GDP for GTP, thus maintaining Rac1 in its inactive state.
-
EHop-016: Developed as a more potent analog of NSC23766, EHop-016 also inhibits the Rac1-GEF interaction.[4][5]
-
ZINC69391 and 1A-116: These inhibitors also target the Rac1-GEF interaction.[6][7] 1A-116 is a more potent derivative of ZINC69391.[6]
The distinct mechanisms of these inhibitors are a critical consideration for experimental design, as they may yield different biological outcomes depending on the specific cellular context and the upstream activators of Rac signaling.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and its comparators. Direct comparison of potency should be interpreted with caution, as experimental conditions and cell types can significantly influence the results.
| Inhibitor | Target(s) | Mechanism of Action | Potency (Kd or IC50) | Specificity Notes | Key References |
| This compound | Rac1, Rac1b, Rac2, Rac3 | Direct binding, guanine nucleotide displacement | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 250 nM (Rac3) | Selective for Rac family over RhoA and Cdc42. | [1][2] |
| NSC23766 | Rac1 | Inhibits Rac1-GEF (Trio, Tiam1) interaction | IC50: ~50 µM (cell-free assay) | Does not inhibit Cdc42 or RhoA activation.[1][3] | [1][3] |
| EHop-016 | Rac1, Rac3 | Inhibits Rac1-GEF (Vav) interaction | IC50: 1.1 µM (in MDA-MB-435 cells) | More potent than NSC23766.[4][5] May inhibit Cdc42 at higher concentrations.[4] | [4][5][8] |
| ZINC69391 | Rac1 | Inhibits Rac1-GEF interaction | IC50: 41-61 µM (in various cancer cell lines) | Specific for Rac1 over Cdc42. | [6][9] |
| 1A-116 | Rac1 | Inhibits Rac1-GEF (P-Rex1) interaction | IC50: 4 µM (in F3II cells) | More potent than ZINC69391.[6] No effect on Cdc42.[7] | [6][7] |
In Vitro and In Vivo Efficacy and Off-Target Effects
This compound has demonstrated efficacy in a variety of in vitro and in vivo models. It has been shown to reduce β-amyloid peptide production in vivo and inhibit the growth transformation of fibroblasts.[1] However, like many small molecule inhibitors, the potential for off-target effects exists. A comparative study in mouse platelets revealed that at a concentration of 100 µM, both this compound and NSC23766 exhibited significant Rac1-independent effects, raising concerns about their specificity at higher concentrations.
NSC23766 , while widely used, has a relatively high IC50 value. Its off-target effects are also documented, including acting as a competitive antagonist at muscarinic acetylcholine receptors.
EHop-016 has shown promising in vivo efficacy, with studies demonstrating its ability to reduce mammary tumor growth and metastasis in a nude mouse model.[8][10] It appears to have a better therapeutic window compared to NSC23766, showing minimal effects on the viability of non-cancerous cells at effective concentrations.[5]
ZINC69391 has also demonstrated in vivo anti-metastatic activity in a lung colonization model.[9]
1A-116 has undergone preclinical evaluation in human glioblastoma models, showing a favorable toxicological profile and antitumor efficacy in an intracranial mouse tumor model.[11][12][13] In silico predictions also suggest it may penetrate the blood-brain barrier.[11][12]
A direct comparison in pancreatic cancer cell lines showed that a novel inhibitor targeting the nucleotide-binding site had a better growth inhibition profile than this compound.[14]
Experimental Protocols
Accurate and reproducible assessment of Rac1 activation is crucial for evaluating the efficacy of these inhibitors. Two commonly employed methods are the Rac1 pull-down assay and the G-LISA® activation assay.
Rac1 Pull-Down Assay
This method relies on the specific interaction of active, GTP-bound Rac1 with the p21-binding domain (PBD) of the p21-activated kinase (PAK), which is immobilized on beads.
Materials:
-
Cells of interest
-
Small molecule inhibitor (e.g., this compound)
-
Lysis buffer (e.g., Mg2+ Lysis/Wash Buffer)
-
PAK-PBD beads (agarose or magnetic)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Apparatus for SDS-PAGE and Western blotting
Procedure:
-
Cell Lysis: Treat cells with the inhibitor or vehicle control. Lyse the cells on ice using an appropriate lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down: Incubate equal amounts of protein lysate with PAK-PBD beads with gentle agitation at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.
G-LISA® Rac1 Activation Assay (Colorimetric)
The G-LISA® is a 96-well plate-based ELISA that provides a more quantitative and higher-throughput alternative to the pull-down assay.
Materials:
-
G-LISA® Rac1 Activation Assay Kit (contains all necessary reagents, including a plate pre-coated with Rac-GTP-binding protein)
-
Cells of interest
-
Small molecule inhibitor (e.g., this compound)
Procedure:
-
Cell Lysis: Treat cells with the inhibitor or vehicle control and lyse them according to the kit's instructions.
-
Protein Quantification and Equalization: Determine the protein concentration of each lysate and equalize them.
-
Binding: Add the equalized lysates to the wells of the G-LISA® plate. The active Rac1 in the lysate will bind to the Rac-GTP-binding protein coated on the plate.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection: Add a specific anti-Rac1 antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Signal Development: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.
Visualizing Signaling Pathways and Experimental Workflows
Rac1 Signaling Pathway
Caption: Simplified Rac1 signaling pathway.
Mechanism of Action of Rac Inhibitors
Caption: Mechanisms of action for this compound and NSC23766.
Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for evaluating Rac inhibitors.
Conclusion
This compound remains a valuable and potent tool for studying the biological functions of Rac GTPases due to its direct binding mechanism and selectivity for the Rac family. However, the emergence of newer inhibitors such as EHop-016 and 1A-116, with improved potency and favorable in vivo characteristics, provides researchers with a broader toolkit. The choice of inhibitor should be guided by the specific research question, the cellular context, and a careful consideration of the potential for off-target effects. The detailed experimental protocols and comparative data presented in this guide aim to facilitate informed decision-making for researchers in this dynamic field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Rac1-Independent Effects of EHT 1864: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action and potential off-target effects of small molecule inhibitors is paramount for the accurate interpretation of experimental results and the advancement of therapeutic strategies. This guide provides a comprehensive comparison of the Rac1 inhibitor EHT 1864, with a specific focus on its Rac1-independent effects, alternative compounds, and detailed experimental protocols to aid in the design of rigorous studies.
This compound is a widely utilized potent inhibitor of the Rac family of small GTPases, which includes Rac1, Rac1b, Rac2, and Rac3. Its primary mechanism of action involves binding to Rac proteins, which encourages the dissociation of bound guanine nucleotides. This locks Rac in an inactive state and prevents its interaction with downstream effector proteins. While this compound is a valuable tool for studying Rac-mediated signaling pathways, emerging evidence highlights significant Rac1-independent effects, particularly at higher concentrations. This guide will delve into these off-target effects, compare this compound with other Rac1 inhibitors, and provide the necessary experimental details to empower researchers to critically evaluate their findings.
Comparative Analysis of Rac1 Inhibitors
The selection of a suitable Rac1 inhibitor requires careful consideration of its specificity and potential for off-target activities. This section compares this compound with other commonly used and newer generation Rac1 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/Kd for Rac1 | Key Rac1-Independent Effects | Key References |
| This compound | Binds to Rac, promoting guanine nucleotide dissociation. | Kd: ~40 nM | At 100 µM, impairs agonist-induced activation of Rac1-deficient platelets and directly affects PAK1/PAK2 activation.[1] | [1] |
| NSC23766 | Inhibits the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), Tiam1 and Trio. | IC50: ~50 µM | At 100 µM, exhibits Rac1-independent effects on platelet function and can directly impact PAK1/PAK2 activation.[1] | [1] |
| EHop-016 | A derivative of NSC23766 that also inhibits Rac-GEF interaction. | IC50: ~1.1 µM | At concentrations above 5 µM, it can inhibit the closely related GTPase, Cdc42.[2][3] | [2][3] |
| ZINC69391 | A specific Rac1 inhibitor that interferes with the Rac1-GEF interaction by masking the Trp56 residue on the Rac1 surface. | Not explicitly stated, but effective at micromolar concentrations. | Reported to be specific for Rac1 with no effect on the closely related Cdc42 GTPase even at 50 µM.[4][5] | [4][5][6] |
Unveiling the Rac1-Independent Effects of this compound
A pivotal study using a mouse model has brought to light significant Rac1-independent effects of this compound, particularly within the context of platelet function.
Impact on Platelet Activation
In wild-type mouse platelets, both this compound and NSC23766 demonstrated a Rac1-specific inhibition of platelet spreading. However, at a concentration of 100 µM, both inhibitors markedly impaired the agonist-induced activation of platelets that were genetically deficient in Rac1 (Rac1-/-).[1] This finding strongly indicates that at this concentration, this compound can influence platelet function through mechanisms that are independent of its interaction with Rac1.
Direct Modulation of PAK Kinases
The same study also revealed that this compound and NSC23766 can directly affect the activation of p21-activated kinases (PAK1 and PAK2), which are known downstream effectors of Rac1.[1] This suggests that the inhibitor might interact with these kinases or other upstream regulators, leading to a cellular response that is not mediated by the inhibition of Rac1.
Experimental Protocols
To aid researchers in designing experiments to assess the on-target and off-target effects of Rac1 inhibitors, this section provides detailed methodologies for key assays.
Rac1 Activity Pull-Down Assay
This assay is fundamental for determining the level of active, GTP-bound Rac1 in cells.
Materials:
-
Cells of interest
-
Rac1 inhibitor (e.g., this compound)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease inhibitors)
-
GST-PAK-PBD (p21-binding domain of PAK1 fused to GST) beads
-
Wash buffer (lysis buffer without protease inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the Rac1 inhibitor or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with GST-PAK-PBD beads to pull down active Rac1-GTP.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.
-
Visualize the results using a chemiluminescence detection system.
Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Agonist (e.g., collagen, ADP, thrombin)
-
Rac1 inhibitor (e.g., this compound)
-
Aggregometer
Procedure:
-
Prepare PRP and PPP from whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP.
-
Pre-incubate the PRP with the Rac1 inhibitor or vehicle control.
-
Place the PRP in the aggregometer cuvette and initiate stirring.
-
Add the agonist to induce platelet aggregation.
-
Monitor the change in light transmittance over time, which is proportional to the degree of aggregation.
Western Blot for PAK Activation
This method is used to assess the phosphorylation status of PAK kinases as an indicator of their activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PAK1/2 and anti-total-PAK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare cell lysates from cells treated with the inhibitor or control.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated PAK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total PAK to normalize for protein loading.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. On-target vs. off-target effects of this compound.
Figure 2. Workflow for assessing Rac1 inhibitor effects.
Conclusion
This compound remains a valuable pharmacological tool for investigating Rac-dependent cellular processes. However, researchers must be cognizant of its potential for Rac1-independent effects, especially when using concentrations at or above 100 µM. The data presented in this guide underscore the importance of careful dose-response studies and the use of appropriate controls, such as Rac1-deficient cells, to dissect the specific contributions of Rac1 inhibition from off-target activities. For studies requiring high specificity, newer generation inhibitors like ZINC69391 may offer a more targeted approach. By employing the detailed experimental protocols and considering the comparative data provided, researchers can enhance the rigor and reliability of their findings in the complex field of GTPase signaling.
References
- 1. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EHT 1864: A Comparative Guide to Experimental Controls
For researchers investigating the intricate signaling pathways governed by the Rho family of small GTPases, EHT 1864 has emerged as a valuable tool for the specific inhibition of Rac1 and its isoforms. Its unique mechanism of action, which involves binding to Rac and promoting the dissociation of guanine nucleotides to lock it in an inactive state, necessitates a robust set of validation experiments with appropriate controls to ensure data integrity and accurate interpretation.[1][2] This guide provides a comparative overview of experimental controls for validating the effects of this compound, complete with experimental data, detailed protocols, and visualizations of the underlying signaling pathways and workflows.
Performance Comparison of Rac1 Inhibitors
The selection of an appropriate inhibitor is critical for targeted studies. This compound exhibits high affinity for Rac isoforms, as detailed in the table below. For comparative validation, other commercially available Rac1 inhibitors, such as NSC23766 and EHop-016, are often employed. While this compound directly binds to Rac1 and prevents its interaction with downstream effectors, NSC23766 and EHop-016 function by inhibiting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[3][4]
| Compound | Mechanism of Action | Target Isoforms | Dissociation Constant (Kd) / IC50 | Effective Concentration (Cell-based Assays) | Reference |
| This compound | Binds to Rac, promotes nucleotide dissociation, prevents effector binding. | Rac1, Rac1b, Rac2, Rac3 | Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM | 5-50 µM | [5][6] |
| NSC23766 | Inhibits Rac1-GEF (Tiam1/Trio) interaction. | Rac1 | IC50: ~50-100 µM | 50-100 µM | [7][8] |
| EHop-016 | Inhibits Rac1-GEF (Vav2) interaction. | Rac1, Rac3 (inhibits Cdc42 at higher concentrations) | IC50: ~1.1 µM (in MDA-MB-435 cells) | 1-10 µM | [9][10] |
| EHT 8560 | Inactive analog of this compound. | Does not significantly inhibit Rac1. | N/A | Used at similar concentrations to this compound as a negative control. | [11] |
Key Validation Experiments and Protocols
To rigorously validate the inhibitory effect of this compound on Rac1 signaling, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for two fundamental experiments.
Rac1 Activation Pulldown Assay
This biochemical assay directly measures the amount of active, GTP-bound Rac1 in cell lysates. The p21-activated kinase (PAK) protein binding domain (PBD), which specifically binds to active Rac1, is used to pull down Rac1-GTP.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., NIH 3T3, U87-MG) to 70-80% confluency.
-
Treat cells with this compound (e.g., 5-50 µM), a control inhibitor (e.g., NSC23766, 100 µM), or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Stimulate cells with a Rac1 activator, such as Platelet-Derived Growth Factor (PDGF) (e.g., 10 ng/mL) for 5-15 minutes.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pulldown of Active Rac1:
-
Incubate 500-1000 µg of cell lysate with GST-PAK-PBD beads (or similar affinity reagent) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Normalize the amount of pulled-down Rac1 to the total Rac1 in the input lysates.
-
Experimental Controls:
-
Positive Control: Lysate from cells treated with a known Rac1 activator (e.g., PDGF) or loaded with a non-hydrolyzable GTP analog (GTPγS).
-
Negative Controls:
-
Lysate from unstimulated or serum-starved cells.
-
Treatment with the inactive analog EHT 8560.[11]
-
Lysate from cells expressing dominant-negative Rac1 (T17N).
-
-
Comparative Controls: Treatment with other Rac1 inhibitors like NSC23766 or EHop-016.
Lamellipodia Formation Assay
This cell-based imaging assay assesses the effect of this compound on a key cellular process driven by Rac1-mediated actin polymerization.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., NIH 3T3, Swiss 3T3) on fibronectin-coated coverslips or glass-bottom dishes.
-
Serum-starve the cells for 16-24 hours to reduce basal Rac1 activity.
-
Pre-treat the cells with this compound (e.g., 5 µM), a control inhibitor, or vehicle for 4 hours.[3]
-
-
Stimulation and Staining:
-
Stimulate the cells with PDGF (e.g., 10 ng/mL) for 15 minutes to induce lamellipodia formation.[3]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
Mount the coverslips and seal.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting lamellipodia in each treatment group. A lamellipodium is typically defined as a broad, sheet-like protrusion at the cell periphery.
-
Experimental Controls:
-
Positive Control: Cells stimulated with PDGF without any inhibitor treatment.
-
Negative Controls:
-
Unstimulated, serum-starved cells.
-
Treatment with the inactive analog EHT 8560.[3]
-
Cells expressing dominant-negative Rac1 (T17N).
-
-
Specificity Control: Stimulation with agonists that activate other Rho GTPases, such as lysophosphatidic acid (LPA) for RhoA activation, to demonstrate the specificity of this compound for Rac1-dependent processes.[3]
-
Comparative Controls: Treatment with NSC23766 or EHop-016.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity and mechanism of action of this compound, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
EHT 1864 vs. Newer Rac Inhibitors: A Comparative Literature Review for Researchers
A detailed analysis of the Rac GTPase inhibitor EHT 1864 in comparison to more recently developed inhibitors, focusing on efficacy, specificity, and experimental validation.
The small GTPase Rac is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound was one of the first identified small molecule inhibitors of Rac. This guide provides a comprehensive comparison of this compound with newer Rac inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Performance Comparison of Rac Inhibitors
The following tables summarize the in vitro efficacy of this compound and a selection of newer Rac inhibitors across various cancer cell lines. The data highlights the half-maximal inhibitory concentration (IC50) and other relevant metrics, offering a quantitative basis for comparison.
Table 1: IC50 Values of Rac Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-435 | Breast Cancer | ~5 | [1] |
| U87-MG | Glioblastoma | - | [2] | |
| NSC23766 | MDA-MB-468 | Breast Cancer | ~10 | [3] |
| MDA-MB-231 | Breast Cancer | ~10 | [3] | |
| PC-3 | Prostate Cancer | - | [3] | |
| F3II | Breast Cancer | >50 | [4] | |
| EHop-016 | MDA-MB-435 | Breast Cancer | 1.1 | [5] |
| MDA-MB-231 | Breast Cancer | ~3 | [6] | |
| MBQ-167 | MDA-MB-231 | Breast Cancer | 0.103 (Rac), 0.078 (Cdc42) | [7] |
| 1A-116 | F3II | Breast Cancer | 4 | [4] |
| MDA-MB-231 | Breast Cancer | 21 | [4] | |
| LN229 | Glioblastoma | - | [8] | |
| U87MG | Glioblastoma | - | [8] |
Table 2: Specificity and Off-Target Effects
| Inhibitor | Primary Target(s) | Known Off-Target Effects | Citation(s) |
| This compound | Rac family GTPases | Can induce Rac1-independent effects in platelets at 100 µM; directly affects PAK1/2 activation.[1][9] | [1][9] |
| NSC23766 | Rac1-GEF interaction | Can induce Rac1-independent effects in platelets at 100 µM; competitive antagonist at muscarinic acetylcholine receptors.[9][10] | [9][10] |
| EHop-016 | Rac1, Rac3 (inhibits Cdc42 at higher concentrations) | - | [5] |
| MBQ-167 | Rac, Cdc42 | - | [7] |
| 1A-116 | Rac1-GEF interaction | No effect on Cdc42. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below to facilitate reproducibility and further investigation.
Rac Activation Assay (Pull-down Method)
This protocol describes a common method to determine the levels of active, GTP-bound Rac in cell lysates.
Materials:
-
Cells of interest
-
Rac activator (e.g., EGF)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
PAK1 PBD (p21-binding domain) agarose beads
-
Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 80-90% confluency and serum-starve if necessary.
-
Treat cells with the desired inhibitor for the appropriate time, followed by stimulation with a Rac activator.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with PAK1 PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess collective cell migration.
Materials:
-
Cells of interest
-
6-well plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the area of the scratch at each time point to quantify the rate of wound closure.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel
-
24-well plates
-
Cells of interest
-
Serum-free media
-
Media with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free media.
-
Seed cells in the upper chamber of the insert in serum-free media containing the inhibitor or vehicle control.
-
Add media with a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in multiple fields of view to quantify invasion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified Rac signaling pathway leading to cell migration and invasion, with points of inhibition for this compound and newer inhibitors.
Caption: Experimental workflow for the wound healing (scratch) assay to assess cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rac1-GTP activation assay. [bio-protocol.org]
- 8. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of EHT 1864
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for EHT 1864, a potent inhibitor of the Rac family of Rho GTPases. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] It is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]
-
A laboratory coat to ensure full skin coverage.[1]
Quantitative Hazard and Solubility Data
For quick reference, the following tables summarize key quantitative data for this compound.
Hazard Classifications:
| Hazard Statement | GHS Classification | Precautionary Codes |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P501 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261, P271, P304+P340, P312, P403+P233 |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 11.63 | 20 |
| DMSO | 43.61 | 75 |
Data sourced from Tocris Bioscience.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company .[4] As a halogenated organic compound, its combustion requires specific conditions to prevent the formation of toxic byproducts.
1. Segregation of Waste:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[4][5]
-
Crucially, do not mix this compound waste with other waste streams , especially non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][4]
2. Containerization:
-
Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1][4]
-
The container must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms.[1][4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be cool, dry, and away from incompatible materials like strong oxidizing agents.[4]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][6]
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
Experimental Protocols
Preparing a Stock Solution:
A common solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][7] To prepare a stock solution:
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of this compound).
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[8][9]
-
Store the stock solution at -20°C for up to several months or at -80°C for longer-term storage.[9][10]
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. nj.gov [nj.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling EHT 1864
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling EHT 1864, a potent inhibitor of the Rac family of Rho GTPases.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield used in combination with safety glasses.[7][8] | To protect against splashes and aerosols of this compound that can cause serious eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as this compound is a skin irritant.[6] |
| Body Protection | Laboratory coat. | To protect against contamination of personal clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood). | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Store in a well-ventilated place and keep the container tightly closed.[6]
-
For long-term storage, it is recommended to store this compound at -20°C for up to six months or -80°C for up to one year in a sealed container, away from moisture.[4]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[6]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If swallowed: Rinse mouth.[6]
Spill and Disposal:
-
In case of a spill, avoid dust formation and ensure adequate ventilation.
-
Contaminated PPE and spill residue must be disposed of as hazardous chemical waste in accordance with local regulations.[6][9]
-
Uncontaminated PPE can typically be discarded in regular trash.[9]
Signaling Pathway of this compound
This compound is a specific inhibitor of the Rac subfamily of Rho GTPases, including Rac1, Rac1b, Rac2, and Rac3.[1][2] It functions by binding to these GTPases and preventing their activation, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and transformation.[1][3]
Caption: Inhibition of Rac GTPases by this compound blocks downstream cellular processes.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. osha.gov [osha.gov]
- 9. northwestern.edu [northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
